Fleroxacin
描述
This compound is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. This compound is not an inhibitor of CYP1A2.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.
See also: Ciprofloxacin (broader).
Structure
3D Structure
属性
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBPGROQZJDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046714 | |
| Record name | Fleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79660-72-3 | |
| Record name | Fleroxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fleroxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fleroxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fleroxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLEROXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fleroxacin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of fleroxacin (B1672770), a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action.
Quantitative Antibacterial Spectrum
The in vitro activity of this compound against various Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, quantify the concentration of this compound required to inhibit the visible growth of 90% of bacterial isolates (MIC90).
Staphylococci
This compound demonstrates potent activity against methicillin-susceptible staphylococci. However, its efficacy is significantly reduced against methicillin-resistant strains.
| Bacterial Species | Strain Type | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 1.0[1] | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | > 8.0[1] | [1] |
| Staphylococcus epidermidis | Methicillin-Susceptible | ≤ 1.0[1] | [1] |
| Staphylococcus epidermidis | Methicillin-Resistant | ≤ 1.0[1] | [1] |
| Other Staphylococcus spp. | - | > 8.0[1] | [1] |
Streptococci
This compound exhibits limited activity against key streptococcal species.
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Resistant[1] | [1] |
| Streptococcus pyogenes | Resistant[1] | [1] |
Enterococci
This compound is generally inactive against Enterococcus species.[1] Fluoroquinolones as a class tend to exhibit a slower rate of bactericidal activity against Enterococcus faecalis compared to staphylococci.[2][3]
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Enterococcus spp. | > 8.0[1] | [1] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5][7] By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4][5] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][5] In Gram-positive bacteria, topoisomerase IV is often the primary target.
This compound's mechanism of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following are standardized methods based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[9][10][11]
Materials:
-
This compound standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism(s)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the standard powder in a suitable solvent to a known concentration. Sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism by suspending several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Broth microdilution workflow.
Agar (B569324) Dilution Method
The agar dilution method is a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[9][11][12]
Materials:
-
This compound standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test organism(s)
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates each containing a specific concentration of this compound. This is done by adding a defined volume of the antibiotic solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each standardized bacterial suspension (approximately 10⁴ CFU per spot).
-
Incubation: Allow the inoculum spots to dry before inverting the plates and incubating at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.
References
- 1. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fluoroquinolones exert a reduced rate of kill against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
Fleroxacin's Potency Against Gram-Negative Pathogens: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the antimicrobial activity of Fleroxacin, a synthetic fluoroquinolone antibiotic, against a range of clinically relevant Gram-negative pathogens. It delves into its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for susceptibility testing.
Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication and repair.[1] The primary targets in Gram-negative bacteria are DNA gyrase (topoisomerase II) and topoisomerase IV.[1]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. This compound binds to the DNA-gyrase complex, trapping it in a state where it has cleaved the DNA but cannot reseal the break. This leads to an accumulation of double-stranded DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomal DNA into daughter cells, leading to cell division arrest.
The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a complex cellular stress response to DNA damage. This response involves the coordinated expression of numerous genes involved in DNA repair and cell cycle control.[1]
Quantitative In Vitro Activity
The in vitro potency of this compound against various Gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Gram-Negative Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.06 | 0.12 |
| Klebsiella pneumoniae | 0.12 | 0.25 |
| Enterobacter cloacae | 0.12 | 0.5 |
| Serratia marcescens | 0.25 | 2 |
| Proteus mirabilis | 0.12 | 0.25 |
| Providencia stuartii | 0.25 | 0.5 |
| Morganella morganii | 0.12 | 0.25 |
| Citrobacter freundii | 0.12 | 4 |
| Pseudomonas aeruginosa | 1 | 4 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Neisseria gonorrhoeae | 0.06 | 0.12 |
| Acinetobacter spp. | 0.5 | 1 |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
Accurate determination of this compound's in vitro activity relies on standardized and well-defined experimental protocols. The following are detailed methodologies for key susceptibility tests.
Broth Microdilution for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism(s)
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Inoculator
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent and dilute further in sterile distilled water to the desired starting concentration.
-
Prepare Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. This will result in a final volume of 100 µL in each well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
Agar (B569324) Dilution for MIC Determination
This method involves incorporating varying concentrations of this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test organism(s)
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Water bath (45-50°C)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: As described in the broth microdilution protocol.
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.
-
Prepare a series of this compound dilutions at 10 times the final desired concentrations.
-
Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to achieve the final concentrations. Mix thoroughly by inverting the tube several times.
-
Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Prepare Bacterial Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot).
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the site of inoculation.
Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Test organism(s)
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Incubator (35°C ± 2°C) with shaking capabilities
-
Spectrophotometer
Protocol:
-
Prepare this compound Solutions: Prepare solutions of this compound in CAMHB at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Set up a series of sterile culture tubes or flasks, each containing the prepared this compound solutions and a growth control tube (no antibiotic).
-
Inoculate each tube with the standardized bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
-
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria by effectively inhibiting DNA gyrase and topoisomerase IV. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antimicrobial efficacy. This information serves as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.
References
In Vitro Susceptibility of Escherichia coli to Fleroxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Fleroxacin (B1672770), a synthetic fluoroquinolone antibiotic. The document details this compound's mechanism of action, quantitative susceptibility data from various studies, standardized experimental protocols for its evaluation, and the molecular pathways of resistance observed in E. coli.
Mechanism of Action: Inhibition of DNA Synthesis
This compound exerts its bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Escherichia coli, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a critical process for the initiation of DNA replication and transcription. Topoisomerase IV's main function is the decatenation of newly replicated daughter chromosomes, enabling their proper segregation into daughter cells.
This compound binds to the DNA-enzyme complex, stabilizing it in a state where the DNA is cleaved but cannot be resealed. This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death.
Caption: this compound's core mechanism of action.
Quantitative Data on this compound Activity
The in vitro potency of this compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize MIC data for this compound against E. coli from various studies.
Table 1: this compound MIC Values for E. coli and related Enterobacteriaceae
| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Enterobacteriaceae (including E. coli) | 20,807 | - | ≤0.125-2 | - | [1] |
| E. coli (Urinary & Genital Tract Isolates) | - | - | ≤1 | - | [2] |
| Complicated UTI Isolates (including E. coli) | 400 | - | 1 (80% inhibited) | - | [3] |
| E. coli | - | 0.05 | 0.1 | - | [4] |
Table 2: Comparative In Vitro Activity of this compound and Ciprofloxacin (B1669076) against Enterobacteriaceae
| Organism | Antibiotic | Number of Isolates | MIC90 (mg/L) | Susceptibility (%) | Reference |
| Enterobacteriaceae | This compound | 159 | - | 93 | [5] |
| Enterobacteriaceae | Ciprofloxacin | 159 | - | 98 | |
| Enterobacteriaceae | This compound | 2,079 | 0.25 | - | |
| Enterobacteriaceae | Ciprofloxacin | 2,079 | 0.5 | - |
Experimental Protocols
The following are generalized protocols for determining the in vitro activity of this compound against E. coli, based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
E. coli isolate
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the E. coli isolate in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Perform serial twofold dilutions of the this compound stock solution in CAMHB within the 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.
Caption: Broth microdilution susceptibility testing workflow.
Agar (B569324) Dilution Method for MIC Determination
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are inoculated.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
E. coli isolate
-
Sterile petri dishes
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Multipoint inoculator (optional)
Procedure:
-
Plate Preparation: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Mechanisms of Resistance in Escherichia coli
Resistance to this compound and other fluoroquinolones in E. coli is a significant clinical issue. It primarily arises through three mechanisms, often in combination in highly resistant strains.
-
Target Site Mutations: Chromosomal mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound.
-
Reduced Drug Accumulation: This occurs through two main pathways:
-
Overexpression of Efflux Pumps: E. coli can actively transport this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system.
-
Decreased Porin Expression: Reduced expression or mutations in the outer membrane porin proteins (e.g., OmpF) can decrease the influx of this compound into the bacterial cell.
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility. These include:
-
qnr genes: These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.
-
aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones.
-
qepA and oqxAB: These genes encode for plasmid-mediated efflux pumps.
-
Caption: Mechanisms of this compound resistance in E. coli.
Conclusion
This compound demonstrates potent in vitro activity against Escherichia coli by targeting essential enzymes involved in DNA replication. Standardized methods, such as broth microdilution and agar dilution, are crucial for accurately determining its susceptibility profile. However, the emergence of resistance through target site mutations, reduced drug accumulation, and plasmid-mediated mechanisms presents an ongoing challenge in its clinical application. Continuous surveillance of this compound susceptibility and a deeper understanding of resistance mechanisms are essential for guiding effective therapeutic strategies.
References
- 1. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In-vitro activity of this compound against isolates causing complicated urinary tract infections and concentrations in seminal and prostatic fluid and in prostatic adenoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative in vitro activity of this compound, two other quinolones and three board-spectrum beta-lactams using the E-Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic properties of Fleroxacin
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Fleroxacin (B1672770)
Introduction
This compound is a third-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1][2] Its favorable pharmacokinetic profile, characterized by a long elimination half-life, permits a convenient once-daily dosing regimen.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its absorption, distribution, metabolism, and excretion (ADME), mechanism of action, in vitro activity, and the experimental methodologies used for their determination.
Pharmacokinetic Properties
This compound exhibits a predictable and linear pharmacokinetic profile, characterized by excellent bioavailability and extensive tissue penetration.[5][6] Following oral administration, it is rapidly and almost completely absorbed from the gastrointestinal tract.[3][7]
Data Presentation: Pharmacokinetic Parameters
The key pharmacokinetic parameters of this compound are summarized in the table below, based on studies in healthy volunteers and patients.
| Parameter | Value | Notes | Citations |
| Absorption | |||
| Time to Peak (Tmax) | 1-2 hours | After a single 400 mg oral dose. | [4][8] |
| Peak Plasma Conc. (Cmax) | ~5.0 - 6.2 µg/mL | After a single 400 mg oral dose. | [8][9][10] |
| Absolute Bioavailability | ~100% | Oral administration. | [5][6][8][11] |
| Distribution | |||
| Protein Binding | 23% | Poorly bound to plasma proteins. | [8] |
| Volume of Distribution (Vd) | >1 L/kg | Suggests excellent tissue penetration. | [5][6] |
| Metabolism | |||
| Metabolites | N-demethyl-fleroxacin (active), N-oxide-fleroxacin (inactive) | Metabolite levels in serum are generally negligible. | [8][12][13] |
| Elimination | |||
| Elimination Half-Life (t1/2) | 9-12 hours | Allows for once-daily dosing. | [3][5][8] |
| Renal Clearance | 53.3 - 137 mL/min | Primary route of elimination. | [5][6][13][14] |
| Urinary Recovery (Unchanged) | 50% - 70% | Within 60-72 hours. | [5][8][12] |
| Urinary Recovery (Metabolites) | ~6.9% (N-demethyl), ~5.7% (N-oxide) | Percentage of administered dose recovered in urine. | [12][13] |
| Multiple Dosing | |||
| Accumulation Ratio | ~1.3 - 1.5 | With once-daily dosing. | [6][8][15] |
Experimental Protocols: Pharmacokinetic Analysis
The determination of this compound and its metabolites in biological fluids is predominantly accomplished using High-Performance Liquid Chromatography (HPLC).[8][12]
Protocol for HPLC Determination of this compound in Plasma and Urine:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: UV detection is typically set at a wavelength around 295 nm.[16]
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
An internal standard (e.g., lomefloxacin) may be used to improve accuracy and reproducibility.[16]
-
The concentration of this compound in the biological samples is determined by comparing the peak area of the analyte to the calibration curve.
-
Visualization: Pharmacokinetic Analysis Workflow
Caption: Workflow for Pharmacokinetic Analysis of this compound.
Pharmacodynamic Properties
This compound's potent bactericidal activity stems from its ability to inhibit key enzymes involved in bacterial DNA synthesis.[4]
Mechanism of Action
The primary targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][17]
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target.[17] This enzyme introduces negative supercoils into bacterial DNA, a critical step for initiating DNA replication. This compound binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which prevents the resealing of the break. This leads to an accumulation of double-strand DNA breaks, which is lethal to the bacterium.[4][17]
-
Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes after replication.[2][17] Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomes, leading to an arrest of cell division and subsequent cell death.[17]
The accumulation of DNA damage triggers the bacterial SOS response, a cellular stress response aimed at DNA repair.[17] However, the extensive damage caused by this compound typically overwhelms these repair mechanisms, ensuring a bactericidal outcome.
Visualization: Mechanism of Action
Caption: this compound's Core Mechanism of Action.
Spectrum of Activity and MIC
This compound is active against a wide range of bacteria, including most Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae, and methicillin-sensitive staphylococci.[3][18] Its activity is quantified by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[19][20] For many susceptible strains, the MIC90 (the concentration required to inhibit 90% of isolates) is less than 2 mg/L.[8]
Experimental Protocols: MIC Determination
Standardized methods for determining the MIC of this compound include broth microdilution and agar (B569324) dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21]
Protocol for Broth Microdilution:
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).[19]
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[19] A typical concentration range is 0.008 to 128 µg/mL.[19]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Interpretation:
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is clear).[21]
-
Visualization: MIC Determination Workflow
Caption: Broth Microdilution Workflow for this compound MIC Testing.
Tissue Distribution
This compound's high volume of distribution is indicative of its excellent penetration into various body tissues and fluids.[5][6] Concentrations in many tissues are often equal to or higher than those observed concurrently in plasma.[9]
Data Presentation: Tissue Penetration Ratios
| Tissue/Fluid | Tissue/Plasma Concentration Ratio | Notes | Citations |
| Lung | 1.6 - 2.7 | [9] | |
| Muscle | 1.9 - 2.1 | [9] | |
| Gynaecological Tissues | 1.1 - 1.9 | [9] | |
| Bone | 1.2 | [9] | |
| Prostatic Tissue (Canine) | 1.57 | [22][23] | |
| Prostatic Secretion (Canine) | 1.12 | [22][23] | |
| Sputum | ~1.0 | [24] | |
| Blister Fluid | >1.0 | AUCblister/AUCplasma ratio > 100% | [25] |
| Fat / Lens / Eye | 0.05 - 0.5 | Lower penetration compared to other tissues. | [9] |
Experimental Protocols: Tissue Distribution Studies
Animal models (e.g., rats, canines) are frequently used to study tissue penetration.[9][22]
General Protocol for Tissue Distribution Analysis:
-
Dosing: Animals are administered a defined dose of this compound (e.g., oral or intravenous).[22]
-
Sample Collection: At various time points post-dosing, animals are euthanized, and target tissues are collected. Blood samples are also taken to determine concurrent plasma concentrations.
-
Tissue Processing: Tissues are weighed and homogenized.
-
Drug Extraction: this compound is extracted from the tissue homogenate using an appropriate organic solvent mixture.[9]
-
Quantification: The concentration of this compound in the tissue extract and plasma is determined using a validated analytical method, such as HPLC.[9]
-
Ratio Calculation: The tissue-to-plasma concentration ratio is calculated for each time point.
Metabolism
This compound is only moderately metabolized in humans, with the majority of the drug excreted unchanged.[8] The primary metabolic pathways involve N-demethylation and N-oxidation of the piperazine (B1678402) ring.[8][13]
-
N-demethyl-fleroxacin: This is an antimicrobially active metabolite.[8]
-
N-oxide-fleroxacin: This metabolite is considered inactive.[8]
Serum levels of these metabolites are typically very low or negligible.[12][13]
Visualization: Metabolic Pathway
Caption: Metabolic Pathways of this compound.
Clinical Efficacy and Trial Methodology
Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, including those of the urinary tract, respiratory tract, and skin.[18][26][27]
Experimental Protocols: Clinical Trial Design
A common design for evaluating the efficacy of an antibiotic like this compound is the randomized controlled trial (RCT).[26][27]
General Protocol for a Randomized Controlled Trial:
-
Patient Recruitment: Patients meeting specific inclusion criteria (e.g., adult women with symptoms and a positive urine culture for an uncomplicated UTI) are enrolled.[26]
-
Randomization: Participants are randomly assigned to receive either this compound or a comparator drug (another antibiotic or placebo).[26]
-
Blinding: To minimize bias, the study may be double-blinded, where neither the patients nor the investigators know the treatment allocation.[26]
-
Treatment: The assigned drug is administered at a specific dose and duration (e.g., this compound 400 mg once daily for 7-14 days).[27]
-
Outcome Assessment:
-
Primary Endpoints: Clinical cure (resolution of symptoms) and bacteriological cure (eradication of the pathogen from cultures) are assessed at the end of therapy and at a follow-up visit.[26]
-
Secondary Endpoints: The incidence and severity of adverse events are monitored and recorded throughout the study.[26]
-
-
Statistical Analysis: The cure rates and adverse event frequencies between the treatment groups are compared to determine if there are statistically significant differences.
Visualization: Clinical Trial Workflow
Caption: Workflow of a Randomized Controlled Trial for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Single- and multiple-dose pharmacokinetics of this compound, a trifluorinated quinolone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single and multiple dose pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penetration of this compound into human and animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics of this compound in patients with skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism and pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steady-state pharmacokinetics of this compound in patients with skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of oral this compound and ciprofloxacin in plasma and sputum during acute and chronic dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound. A review of its pharmacology and therapeutic efficacy in various infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound (Ro 23-6240) distribution in canine prostatic tissue and fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound (Ro 23-6240) distribution in canine prostatic tissue and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The pharmacokinetics of oral this compound and ciprofloxacin in plasma and sputum during acute and chro | British Pharmacological Society [bps.ac.uk]
- 25. Pharmacokinetics and tissue penetration of this compound after single and multiple 400- and 800-mg-dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. [A clinical study in the treatment of acute bacterial infections with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fleroxacin Metabolites: A Technical Deep Dive into Their Formation, Quantification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin (B1672770), a third-generation fluoroquinolone antibiotic, has been utilized for its broad-spectrum activity against a variety of bacterial pathogens.[1][2][3] Like many pharmaceuticals, this compound undergoes metabolic transformation in the body, leading to the formation of metabolites that may possess their own biological activities and pharmacokinetic profiles. Understanding the nature and behavior of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the primary metabolites of this compound, their biological activities, and the experimental methodologies used for their study.
This compound Metabolism: Key Pathways and Resulting Metabolites
This compound is primarily metabolized in the liver, with two major metabolites consistently identified in human plasma and urine: N-demethyl-fleroxacin and This compound N-oxide .[2][4] The formation of these metabolites occurs through modifications of the piperazinyl moiety of the parent compound.
-
N-demethylation: This process involves the removal of a methyl group from the piperazine (B1678402) ring, resulting in the formation of N-demethyl-fleroxacin.
-
N-oxidation: This reaction involves the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring, leading to the formation of this compound N-oxide.
While these are the principal metabolites, minor metabolic pathways may also exist. The metabolic conversion of this compound is not extensive, with a significant portion of the administered dose being excreted unchanged in the urine.[4]
Quantitative Analysis of this compound and its Metabolites
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is the most commonly employed analytical technique for this purpose.[5][6][7]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites in healthy human subjects following oral administration of a 400 mg dose of this compound.
Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax)
| Compound | Cmax (mg/L) (Mean ± SD) | Tmax (hours) (Mean ± SD) | Reference(s) |
| This compound | 5.2 ± 1.1 | 1.2 ± 0.7 | [2] |
| N-demethyl-fleroxacin | 0.0683 ± 0.0151 | 2.2 ± 0.8 | [2] |
| This compound N-oxide | 0.0634 ± 0.0090 | 6.2 ± 2.4 | [2] |
Table 2: Area Under the Curve (AUC) and Terminal Half-Life (t½)
| Compound | AUC (mg·h/L) (Range) | t½ (hours) (Mean ± SD) | Reference(s) |
| This compound | 47.9 - 75.1 | 11.68 ± 1.27 | [2] |
| N-demethyl-fleroxacin | 1.0 - 2.6 | Higher than this compound | [2] |
| This compound N-oxide | 1.0 - 2.6 | Similar to N-demethyl | [2] |
Table 3: Urinary Excretion and Renal Clearance
| Compound | Urinary Excretion (% of Dose) (Mean) | Renal Clearance (mL/min) (Mean) | Reference(s) |
| This compound | 59.9 | 67.6 | [2] |
| N-demethyl-fleroxacin | 6.8 | 300.9 | [2] |
| This compound N-oxide | 6.3 | 324.8 | [2] |
Biological Activity of this compound Metabolites
The biological activity of drug metabolites is a critical aspect of their overall pharmacological profile. In the case of this compound, its primary metabolites exhibit distinct activity profiles.
-
N-demethyl-fleroxacin: This metabolite is reported to be antimicrobially active .[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of bacterial species, are not extensively available in the public domain, making a direct comparison of its potency to the parent drug challenging. The clinical significance of its contribution to the overall antibacterial effect of this compound is therefore not fully elucidated.
-
This compound N-oxide: This metabolite is considered to be biologically inactive .[1] Its formation represents a detoxification pathway, as it does not contribute to the therapeutic effect of the drug.
Signaling Pathways and Mechanism of Action
Bacterial Signaling: The SOS Response
The primary mechanism of action of this compound, like other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound leads to the accumulation of double-strand DNA breaks. This DNA damage triggers a complex bacterial signaling cascade known as the SOS response .[5][8][9][10]
The SOS response is a global regulatory network that controls DNA repair and mutagenesis. Key proteins in this pathway include RecA and LexA. In the absence of DNA damage, the LexA protein acts as a repressor, binding to the operator sequences of SOS genes and inhibiting their transcription. Following DNA damage induced by this compound, single-stranded DNA (ssDNA) accumulates, which activates the RecA protein. Activated RecA then facilitates the autocatalytic cleavage of LexA, leading to the derepression of the SOS genes. These genes encode for a variety of proteins involved in DNA repair, but also error-prone DNA polymerases that can lead to mutations and the development of antibiotic resistance.[5][8]
Host Cell Signaling
While the primary targets of fluoroquinolones are bacterial enzymes, there is growing evidence that these compounds can also affect signaling pathways in eukaryotic (host) cells. These off-target effects may contribute to some of the adverse reactions associated with fluoroquinolone use. For instance, studies on other fluoroquinolones have suggested an impact on the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation, differentiation, and apoptosis.[11] Effects on chondrocytes (cartilage cells) have also been reported, potentially involving alterations in extracellular matrix production and cell signaling.[12][13][14][15] However, specific studies detailing the effects of this compound and its metabolites on host cell signaling pathways are limited.
Experimental Protocols
Quantification of this compound and its Metabolites in Urine by HPLC-UV
This protocol provides a general framework for the analysis of this compound and its metabolites in urine samples.
a. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be an 85:15 (v/v) ratio of aqueous buffer to acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 287 nm.
-
Column Temperature: 30 °C.
c. Quantification:
-
Prepare a series of calibration standards of this compound, N-demethyl-fleroxacin, and this compound N-oxide in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared urine samples.
-
Quantify the concentrations of this compound and its metabolites in the samples by interpolating their peak areas from the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound and its metabolites against a bacterial strain.
a. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound (this compound or metabolite) in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a positive control well (inoculum in broth without antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 35-37 °C for 16-20 hours.
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
The metabolism of this compound primarily yields N-demethyl-fleroxacin and this compound N-oxide. While the N-oxide metabolite is inactive, N-demethyl-fleroxacin retains some antimicrobial activity, although its quantitative contribution to the overall therapeutic effect of this compound requires further investigation. The primary mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the bacterial SOS response. The effects of this compound and its metabolites on host cell signaling pathways are less well-characterized but represent an important area for future research to fully understand the drug's safety profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and its metabolites in both research and clinical settings.
References
- 1. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The metabolism and pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the new fluoroquinolone this compound and its N-demethyl and N-oxide metabolites in plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 10. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteoglycan and Collagen Biochemical Variations during Fluoroquinolone-Induced Chondrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ciprofloxacin and ofloxacin on adult human cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fluoroquinolones on cultured articular chondrocytes flow cytometric analysis of free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoroquinolone's effect on growth of human chondrocytes and chondrosarcomas. In vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound in pure and tablet forms by liquid chromatography and derivative UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fleroxacin CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides an in-depth analysis of this compound's chemical properties, detailed experimental protocols for their determination, and a visual representation of its mechanism of action.
CAS Number and Chemical Identity
The Chemical Abstracts Service (CAS) registry number for this compound is 79660-72-3 .[2]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | [2] |
| Molecular Weight | 369.34 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 270 °C (decomposes) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and DMF; partially soluble in methanol; low aqueous solubility.[4] | [4] |
| pKa (acidic) | 5.5 | [2] |
| pKa (basic) | 8.2, 8.8 | [2] |
| logP | 0.24 | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of this compound.
Melting Point Determination
Objective: To determine the melting point of this compound using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range. For this compound, decomposition is observed at the melting point.[2]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffer).
Apparatus:
-
Shake-flask or incubator shaker
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent at a specific temperature (e.g., 25 °C or 37 °C).
-
Equilibration: The vials are sealed and placed in a shake-flask or incubator shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of this compound of known concentrations.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of this compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The this compound solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH solution for the acidic pKa and HCl solution for the basic pKa).
-
Titration: The titrant is added in small, known increments to the this compound solution while stirring. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The first derivative of the titration curve can be used to more accurately locate the equivalence points, and the pKa is the pH at the half-equivalence point.
Mechanism of Action
This compound exerts its bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. This compound binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is a key target. This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the segregation of the chromosomes into the daughter cells, leading to cell division arrest.
The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a cellular stress response to DNA damage. While this can initiate DNA repair mechanisms, the extensive damage caused by this compound is ultimately lethal to the bacterium.
Synthesis
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme for fluoroquinolones, which can be adapted for this compound, is outlined below. The core structure is typically assembled through the reaction of a substituted aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications at the N-1 and C-7 positions. For this compound, this involves the introduction of a 2-fluoroethyl group at the N-1 position and a 4-methylpiperazin-1-yl group at the C-7 position.
References
- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. Metal(II) Complexes of the Fluoroquinolone this compound: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fleroxacin Susceptibility Testing via Broth Microdilution
Introduction
Fleroxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing an antibiotic's potency against a specific bacterial isolate.[2] The broth microdilution assay is a standardized and widely adopted technique for determining MIC values, providing critical data for research, drug development, and surveillance studies.[3]
Important Note on Regulatory Standards: this compound is an older fluoroquinolone. Consequently, specific clinical breakpoints and dedicated quality control (QC) ranges are largely absent from the most recent versions of major international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The interpretive criteria presented are based on historical data. Laboratories performing this compound susceptibility testing must establish and validate their own internal quality control parameters.[1][2]
Data Presentation
Quantitative data for this compound susceptibility testing is summarized below. Due to the lack of current official breakpoints, historical data is provided for context.
Table 1: Historical this compound MIC Interpretive Criteria for Neisseria gonorrhoeae
| Method | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
|---|---|---|---|
| MIC | ≤ 0.25 | 0.5 | > 0.5 |
Source: Based on historical data from NCCLS (now CLSI) recommendations.[1]
Table 2: Standard Quality Control (QC) Strains for Fluoroquinolone Susceptibility Testing
| QC Strain | ATCC Number | Gram Stain | Typical Use in Fluoroquinolone Testing |
|---|---|---|---|
| Escherichia coli | 25922 | Negative | General QC for Enterobacterales |
| Pseudomonas aeruginosa | 27853 | Negative | QC for non-fermenting Gram-negative bacilli |
| Staphylococcus aureus | 29213 | Positive | General QC for Staphylococci (MIC Testing) |
| Haemophilus influenzae | 49247 | Negative | QC for fastidious organisms |
Note: Specific acceptable MIC ranges for this compound against these strains are not listed in current CLSI or EUCAST documents. Laboratories should establish their own performance ranges, which are typically within ±1 log₂ dilution step from the expected MIC.[1][2]
Experimental Protocol: Broth Microdilution Assay
This protocol details the standardized method for determining the MIC of this compound using the broth microdilution technique in a 96-well microtiter plate format, conforming to guidelines from bodies like CLSI and ISO.[4][5]
Principle
Serial two-fold dilutions of this compound are prepared in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
Materials and Reagents
-
This compound analytical standard powder
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile deionized water
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile saline or broth for inoculum preparation
-
Test organism, grown on a fresh (18-24 hour) culture plate
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Calibrated pipettes and sterile tips
-
Sterile reagent reservoirs
-
Plate incubator (35°C ± 2°C)
Detailed Methodology
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL or 1280 µg/mL).[1][2]
-
Weigh a precise amount of this compound analytical standard powder.[2]
-
Dissolve the powder in a suitable solvent. For this compound, use sterile deionized water. If dissolution is difficult, add 0.1 N NaOH dropwise to aid the process.[1][2]
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter.[3]
-
Store the stock solution in small aliquots at -20°C or below, protected from light.[3]
2. Preparation of Microdilution Plates
-
In a sterile tube, create an intermediate dilution of the this compound stock solution in CAMHB to achieve a concentration that is twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 64 µg/mL, prepare a solution of 128 µg/mL).[1]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[1]
-
Add 200 µL of the twice-concentrated this compound solution to well 1.[1]
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to 3, and so on, up to well 10.[1]
-
After mixing in well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no broth, no inoculum).[1]
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.[3]
-
Suspend the colonies in sterile saline or broth.[3]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a concentration of approximately 1-2 x 10⁸ CFU/mL.[3]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each microtiter plate well. This typically requires a 1:100 dilution.[1][6]
4. Inoculation of Plates
-
Add 100 µL of the final bacterial inoculum (prepared in the previous step) to wells 1 through 11.[1]
-
Do not add inoculum to well 12 (sterility control).
-
The final volume in wells 1 through 11 will be 200 µL.
5. Incubation
-
Cover the microtiter plate with a lid or sealing tape to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2]
6. Reading and Interpreting Results
-
After incubation, place the plate on a dark, non-reflective surface and examine for visible bacterial growth (turbidity or a pellet at the bottom of the well) from the underside.
-
The growth control (well 11) must show distinct turbidity.[1]
-
The sterility control (well 12) must remain clear.[1]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[1][6]
Quality Control
-
Alongside clinical isolates, test standard QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run.[2][7]
-
The resulting MIC for the QC strain must fall within the laboratory's established acceptable range.
-
If the QC result is out of range, the results for the test isolates are considered invalid, and the assay must be repeated.[7]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining this compound MIC.
Caption: Workflow for this compound MIC determination using broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Fleroxacin Potency Testing via Agar Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin (B1672770) is a broad-spectrum synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is effective against a variety of Gram-positive and Gram-negative bacteria by interfering with DNA replication.[1][2] The agar (B569324) diffusion method, also known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacteria to antimicrobial agents and for measuring the potency of antibiotic formulations.[3][4] This method relies on the diffusion of the antibiotic from a saturated paper disk through a solidified agar medium, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic and the susceptibility of the test organism.
These application notes provide a detailed protocol for determining the potency of this compound using the agar diffusion method, including quality control parameters and data presentation guidelines.
Principle of the Method
A standardized suspension of a susceptible microorganism is evenly inoculated onto the surface of a solid nutrient medium, typically Mueller-Hinton Agar (MHA). A paper disk impregnated with a known concentration of this compound (e.g., 5 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses radially from the disk into the agar, creating a concentration gradient. If the this compound is active against the test organism, it will inhibit its growth, forming a clear circular zone of inhibition around the disk. The diameter of this zone is measured and compared to established standards or a standard curve to determine the potency of the this compound sample.
Materials and Equipment
-
This compound analytical standard
-
This compound-impregnated paper disks (5 µg)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90 mm or 100 mm)
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard is crucial)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Autoclave
-
Biological safety cabinet
-
Vortex mixer
-
Micropipettes and sterile tips
Experimental Protocols
Media Preparation (Mueller-Hinton Agar)
-
Suspend the MHA powder in purified water according to the manufacturer's instructions.
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Check and adjust the pH of the medium to be between 7.2 and 7.4 at room temperature, as variations can affect the activity of fluoroquinolones.
-
Aseptically pour the molten MHA into sterile Petri dishes to a uniform depth of 4 mm (approximately 25-30 mL for a 100 mm plate).
-
Allow the plates to solidify at room temperature on a level surface.
-
The prepared plates can be stored at 2-8°C for up to one week. Before use, allow them to warm to room temperature and ensure there is no condensation on the agar surface.
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the QC test organism.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. Proper inoculum density is a critical variable; a heavy inoculum will result in smaller zones, while a light inoculum will yield larger zones.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure an even lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar to allow any surface moisture to be absorbed before applying the disks.
Application of this compound Disks
-
Using sterile forceps or a disk dispenser, aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface.
-
Gently press the disk down to ensure complete and firm contact with the agar.
-
Once a disk is in contact with the agar, do not move it, as initial diffusion of the antibiotic begins immediately.
Incubation
-
Invert the plates to prevent condensation from dripping onto the agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.
Measurement and Interpretation
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.
-
View the plate from the back against a dark, non-reflective background, illuminated with reflected light.
-
Compare the measured zone diameters for the QC strains against the established acceptable ranges to validate the test run.
-
For potency determination of a this compound sample, the zone diameter can be compared to that produced by a reference standard of known potency.
Quality Control
A robust quality control program is essential to ensure the accuracy and reproducibility of the this compound potency assay.
-
QC Strains: Standard QC strains such as E. coli ATCC® 25922™, S. aureus ATCC® 25923™, and P. aeruginosa ATCC® 27853™ should be tested with each batch of assays.
-
Zone Diameter Ranges: this compound is an older fluoroquinolone, and specific quality control ranges are largely absent from the most recent versions of major international standards like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, laboratories should establish and validate their own internal quality control parameters. These may be based on historical data or in-house studies.
-
Media Control: The pH of each batch of MHA should be verified. Additionally, the performance of the media should be checked to ensure it does not contain excessive inhibitors like thymine (B56734) or thymidine (B127349) and has the correct concentration of divalent cations (Ca²⁺, Mg²⁺), which can affect quinolone activity.
-
Inoculum Density: The turbidity of the inoculum must be consistently matched to the 0.5 McFarland standard.
-
Disk Potency: Use this compound disks from reputable suppliers and store them under recommended conditions.
Data Presentation
Quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Historical Interpretive Criteria for this compound (5 µg Disk)
| Category | Zone Diameter (mm) | Correlating MIC (µg/mL) | Reference |
| Susceptible | ≥ 16 | ≤ 2 | |
| Resistant | ≤ 11 | ≥ 8 | |
| N. gonorrhoeae Susceptible | ≥ 33 | ≤ 0.25 | |
| N. gonorrhoeae Intermediate | 28 - 32 | 0.5 | |
| N. gonorrhoeae Resistant | ≤ 27 | > 0.5 |
Table 2: Example Template for Recording this compound Potency Assay Results
| Date | QC Strain | Lot No. | Measured Zone Diameter (mm) | Acceptable Range (mm) | Pass/Fail | Analyst |
| E. coli ATCC 25922 | In-house defined | |||||
| S. aureus ATCC 25923 | In-house defined | |||||
| P. aeruginosa ATCC 27853 | In-house defined | |||||
| Test Sample 1 | N/A | |||||
| Test Sample 2 | N/A |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Agar Diffusion Potency Testing.
Logical Relationship for Quality Control
References
- 1. Modifications for disk diffusion susceptibility testing criteria of clinafloxacin (CI-960, AM-1091, PD127371) and this compound (Ro 23-6240, AM-833) following studies with a challenge panel of ciprofloxacin-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. EUCAST: Updated QC-tables [eucast.org]
Application Notes and Protocols: Fleroxacin Stock Solution Preparation for In Vitro Studies
Introduction
Fleroxacin (B1672770) is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[4][5] Accurate and reproducible preparation of this compound stock solutions is fundamental for reliable results in various in vitro studies, including Minimum Inhibitory Concentration (MIC) assays, time-kill kinetic studies, and cell-based assays.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions tailored for researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical and Solubility Properties
For effective stock solution preparation, it is crucial to understand the physicochemical properties of this compound. This data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | |
| Molecular Weight | 369.34 g/mol | |
| Appearance | White to yellowish crystalline solid | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Notes | Reference |
| DMSO | ~15 mg/mL | A common solvent for preparing high-concentration stock solutions. | |
| < 1 mg/mL | Discrepancies may be due to solvent purity or water content. Use fresh, anhydrous DMSO. | ||
| PBS (pH 7.2) | ~10 mg/mL | Suitable for preparing aqueous solutions without organic solvents. | |
| Water | Very slightly soluble / Almost insoluble | Solubility can be significantly increased to ~33 mg/mL by adjusting the pH to 11 with NaOH and using ultrasonication. | |
| Sodium Hydroxide (0.1 M) | 9.17 mg/mL | Requires pH adjustment to 12 and ultrasonication. | |
| Dimethylformamide (DMF) | ~0.1 mg/mL | Low solubility. | |
| Methanol | Very slightly soluble | Not recommended as a primary solvent for stock solutions. |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes | Reference |
| Organic Stock (e.g., DMSO) | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Aqueous Stock (e.g., in PBS) | 2-8°C | Not more than one day | Prone to degradation and precipitation. Prepare fresh before use. |
Experimental Protocols
Below are detailed protocols for preparing this compound stock and working solutions for in vitro experiments. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is ideal for creating a high-concentration stock solution that can be stored for an extended period.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes in volumes suitable for single-use experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.
Protocol 2: Preparation of an Organic Solvent-Free Aqueous Stock Solution
This method is suitable for experiments where residual organic solvents may interfere with the results.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q®)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Weigh the desired amount of this compound powder.
-
Suspension: Add the powder to a sterile container with the appropriate volume of sterile water or PBS (pH 7.2) to achieve the target concentration (e.g., 10 mg/mL in PBS).
-
pH Adjustment (if using water): If using water, slowly add 1 M NaOH dropwise to the suspension while stirring until the powder dissolves and the pH reaches approximately 11.
-
Dissolution: Place the solution in an ultrasonic bath to facilitate complete dissolution until the solution is clear.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use this solution immediately. Storage for more than 24 hours is not recommended due to potential instability.
Protocol 3: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Testing)
Working solutions are typically prepared by diluting a high-concentration stock solution into the appropriate cell culture or bacterial growth medium.
Materials:
-
This compound stock solution (from Protocol 1 or 2)
-
Sterile cell culture medium or bacterial broth (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Perform an intermediate dilution of the stock solution in the assay medium to a more manageable concentration.
-
Serial Dilution: Perform serial dilutions from the stock or intermediate solution directly in the wells of a microtiter plate using the appropriate assay medium to achieve the desired final concentrations for the experiment.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in the highest concentration well is non-toxic to the cells or bacteria being tested and that all wells (including the untreated control) contain the same final solvent concentration.
Table 4: Typical Working Concentrations of this compound for In Vitro Studies
| Assay Type | Typical Concentration Range | Notes | Reference |
| MIC Testing | 0.05 - 3.13 µg/mL (MIC₉₀) | Varies significantly depending on the bacterial species and strain. | |
| Bacterial Susceptibility | 1 - 4 mg/L (µg/mL) | Effective inhibitory concentrations for many urinary tract infection isolates. | |
| Topoisomerase Inhibition | 31.6 - 82.6 µg/mL (IC₅₀) | Concentrations required to inhibit purified S. aureus topoisomerase IV and DNA gyrase, respectively. |
Visualizations: Workflows and Mechanisms
// Node Definitions start [label="Start: this compound\nPowder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh Powder", fillcolor="#FFFFFF", fontcolor="#202124"]; choose_solvent [label="2. Choose Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; dissolve_dmso [label="3a. Dissolve in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve_aqueous [label="3b. Dissolve in Aqueous\n(e.g., PBS or pH-adjusted H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="4. Filter Sterilize\n(0.22 µm filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; stock [label="High-Concentration\nStock Solution", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="5. Aliquot for\nSingle Use", fillcolor="#FFFFFF", fontcolor="#202124"]; store [label="6. Store at -20°C / -80°C", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="7. Prepare Working\nSolutions in Assay Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; assay [label="In Vitro Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> weigh [color="#5F6368"]; weigh -> choose_solvent [color="#5F6368"]; choose_solvent -> dissolve_dmso [label="Organic", color="#5F6368"]; choose_solvent -> dissolve_aqueous [label="Aqueous", color="#5F6368"]; dissolve_dmso -> filter [color="#5F6368"]; dissolve_aqueous -> filter [color="#5F6368"]; filter -> stock [color="#5F6368"]; stock -> aliquot [color="#5F6368"]; aliquot -> store [color="#5F6368"]; store -> dilute [label="Thaw one\naliquot", color="#5F6368"]; dilute -> assay [color="#5F6368"]; } }
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Mechanism of action of this compound via inhibition of bacterial topoisomerases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fleroxacin
Introduction
Fleroxacin (B1672770) is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high sensitivity, specificity, and reproducibility.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of this compound, including method validation parameters and procedures for forced degradation studies.
Chemical Structure
-
IUPAC Name: 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1][3]
-
Molecular Formula: C₁₇H₁₈F₃N₃O₃[1]
-
Molecular Weight: 369.34 g/mol [1]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC pack ODS-AQ | Agilent XDB-C18 (250 x 4.6 mm, 5 µm) | Supelco LC Hisep |
| Mobile Phase | Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v), pH 6.30 with H₃PO₄[4] | Acetonitrile:0.1 M Ammonium Formate (pH 4.2) (18:82 v/v)[7] | Acetonitrile:Water:Triethylamine (15:85:0.5 v/v/v), pH 6.85 with H₃PO₄[4] |
| Flow Rate | Not Specified | 1.0 mL/min[7] | Not Specified |
| Detection | UV at 280 nm[4] | UV at 286 nm[7] | UV at 280 nm[4] |
| Temperature | Ambient | Ambient | Ambient |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.01 - 1.30 µg/mL[4] | 0.2 - 20.0 µg/mL[8] | 0.01 - 2.0 mg/L (in serum)[9] |
| Correlation Coefficient (r²) | Not Specified | 1[8] | Not Specified |
| LOD | 4.8 ng/mL[4] | 0.059 µg[8] | 1 ng/mL (in serum)[9] |
| LOQ | Not Specified | 0.197 µg[8] | Not Specified |
| Recovery | 98 - 101%[4] | 99.92 - 102.0%[8] | Not Specified |
| Precision (%RSD) | Not Specified | < 2.0%[8] | Not Specified |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Pharmaceutical Dosage Forms (Tablets)
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
-
-
Sample Preparation:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Protocol 2: HPLC Analysis
-
System Equilibration:
-
Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection:
-
Inject 20 µL of the filtered sample and standard solutions into the HPLC system.
-
-
Data Acquisition and Analysis:
-
Monitor the chromatogram at the specified UV wavelength.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to evaluate the stability-indicating properties of the analytical method.[10]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.[10] The primary photodegradation pathways include the oxidative ring opening of the N-methyl piperazine (B1678402) ring and defluorination reactions.[11][12]
-
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Forced degradation study workflow for this compound.
References
- 1. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Validation of an HPLC method for the determination of this compound and its photo-degradation products in pharmaceutical forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of this compound Injection: II. Kinetics and Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-DAD Determination of this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Photodegradation of this compound by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Fleroxacin in Animal Models of Bacterial Infection: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fleroxacin (B1672770), a broad-spectrum fluoroquinolone antibiotic, in various animal models of bacterial infection. This document details experimental protocols, summarizes key quantitative data, and provides visual representations of underlying mechanisms and workflows to guide researchers in the preclinical evaluation of this antimicrobial agent.
Mechanism of Action
This compound is a synthetic fluoroquinolone that exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance.[1][2] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In many Gram-negative bacteria, the principal target is DNA gyrase, which is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.[1] In contrast, topoisomerase IV is the primary target in some Gram-positive bacteria and is essential for the separation of interlinked daughter chromosomes following replication.[3] By forming a stable complex with these enzymes and the bacterial DNA, this compound traps the enzymes in a state where they have cleaved the DNA but cannot reseal it.[2] This leads to the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response, a cellular stress response to extensive DNA damage.[1] Ultimately, this cascade of events results in the inhibition of DNA replication and transcription, leading to bacterial cell death.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound, providing a basis for dose selection and efficacy prediction in preclinical models.
Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.06 | ≤0.25 |
| Salmonella typhimurium | 0.125 | - |
| Pseudomonas spp. | - | >8 |
| Acinetobacter spp. | - | - |
| Haemophilus influenzae | - | - |
| Staphylococcus aureus (Methicillin-Susceptible) | - | ≤1 |
| Staphylococcus aureus (Methicillin-Resistant) | - | >8 |
| Staphylococcus epidermidis | - | ≤1 |
| Streptococcus pneumoniae | - | Resistant |
| Streptococcus pyogenes | - | Resistant |
| Enterococcus spp. | - | >8 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[4][5]
Table 2: Comparative Efficacy of this compound in Animal Infection Models
| Animal Model | Infection Type | Pathogen | This compound Efficacy Metric | Comparator(s) |
| Mouse | Systemic Infection | Escherichia coli | More potent in vivo | Norfloxacin (B1679917) |
| Mouse | Systemic Infection | Salmonella typhimurium | More active in vivo | Norfloxacin |
| Rat | Pyelonephritis | E. coli, K. oxytoca, P. aeruginosa | Greater bacterial killing effect at lower dosages | Ofloxacin[6] |
| Rabbit | Endocarditis | Methicillin-Resistant S. aureus | Equally effective in clearing bacteremia and reducing bacterial counts | Vancomycin[7] |
Experimental Protocols
Detailed methodologies for key animal models used to evaluate the in vivo efficacy of this compound are provided below.
Protocol 1: Murine Systemic Infection (Sepsis) Model
This model is a standard for evaluating the systemic efficacy of antimicrobial agents against lethal bacterial challenges.
Materials:
-
6-8 week old immunocompetent mice (e.g., ICR, C57BL/6)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other appropriate liquid culture medium
-
Sterile 0.9% saline
-
Mucin (optional, to enhance virulence)
-
This compound and vehicle control
-
Syringes and needles for intraperitoneal injection and drug administration
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C. b. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (typically determined by prior dose-ranging studies to establish a lethal dose). c. The final inoculum can be suspended in saline or a 5% mucin solution to enhance virulence.
-
Infection: a. Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse.
-
Treatment: a. At a predetermined time post-infection (e.g., 1 hour), administer a single dose of this compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection). b. Use multiple dose levels of this compound to determine the 50% protective dose (PD50).
-
Observation and Endpoint: a. Monitor the mice for signs of infection and mortality for a defined period (e.g., 7 days). b. The primary endpoint is typically survival, and the PD50 is calculated based on the number of surviving animals in each treatment group.
Protocol 2: Rabbit Endocarditis Model
This model is used to assess the efficacy of antibiotics in treating deep-seated infections, such as those affecting the heart valves.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic agents
-
Polyethylene (B3416737) catheter
-
Bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)
-
This compound and comparator antibiotic (e.g., vancomycin)
-
Surgical instruments
Procedure:
-
Induction of Non-bacterial Thrombotic Endocarditis: a. Anesthetize the rabbit. b. Surgically expose the right carotid artery. c. Introduce a sterile polyethylene catheter and advance it into the left ventricle to induce trauma to the aortic valve, promoting the formation of a sterile thrombus.[8] d. Suture the catheter in place and close the incision.
-
Bacterial Inoculation: a. Approximately 24-48 hours after catheter placement, inject a prepared inoculum of the bacterial strain (e.g., ~10^7 CFU of MRSA) via the marginal ear vein.[9]
-
Treatment: a. Initiate treatment at a specified time post-inoculation. b. Administer this compound (e.g., 30 mg/kg every 8 hours) or a comparator drug (e.g., vancomycin (B549263) 17.5 mg/kg every 6 hours) for a defined duration (e.g., 4 days).[7]
-
Efficacy Assessment: a. At the end of the treatment period, euthanize the animals. b. Aseptically remove the heart and excise the aortic valve vegetations. c. Homogenize the vegetations and perform quantitative bacterial counts (CFU/g of tissue). d. Collect samples from other organs (e.g., kidneys, spleen) for bacterial load determination.[9] e. Blood cultures can be taken throughout the study to monitor for bacteremia.[7]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preclinical in vivo testing of a new antibiotic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activities of norfloxacin and this compound in experimental infections due to Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of this compound and ofloxacin in experimental pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in experimental methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental bacterial endocarditis. 3. Production and progress of the disease in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Fleroxacin Efficacy in a Rabbit Endocarditis Model: Application Notes and Protocols
These application notes provide a comprehensive overview of the efficacy of fleroxacin (B1672770) in treating bacterial endocarditis in a rabbit model, drawing from key experimental findings. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating antimicrobial agents for this severe infection.
Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the rabbit endocarditis model.
Table 1: this compound Efficacy against Staphylococcus aureus in Rabbit Endocarditis
| Bacterial Strain | Treatment Group | Dosage Regimen | Duration (days) | Mean Bacterial Count in Vegetations (log10 CFU/g) | Development of Resistance |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 30 mg/kg every 8 h | 4 | Not specified, but comparable to vancomycin | 8% of animals showed resistance (5-fold MIC increase)[1][2] |
| Methicillin-Resistant S. aureus (MRSA) | Vancomycin | 17.5 mg/kg every 6 h | 4 | Not specified, but comparable to this compound | Not reported |
| Methicillin-Susceptible S. aureus (MSSA) | This compound | 30 mg/kg every 8 h | 4 | Significantly reduced compared to controls | 73% of animals showed resistance (5-fold MIC increase), 27% showed resistance (10-fold MIC increase)[3] |
| Methicillin-Susceptible S. aureus (MSSA) | Vancomycin | 17.5 mg/kg every 6 h | 4 | Significantly reduced compared to controls | Not reported |
Table 2: this compound Efficacy against Pseudomonas aeruginosa in Rabbit Endocarditis
| Treatment Group | Dosage Regimen | Duration (days) | Mean Bacterial Count in Vegetations (log10 CFU/g) | Sterile Vegetations |
| This compound | 35 mg/kg every 12 h | 5 | Weaker activity compared to other quinolones | 0% |
| Amikacin | 7 mg/kg every 12 h | 5 | Significantly reduced vs. controls | 3/X animals |
| Ciprofloxacin | 35 mg/kg every 12 h | 5 | More effective than this compound | 2/X animals |
| Enoxacin | 35 mg/kg every 12 h | 5 | More effective than this compound | 3/X animals |
| Ofloxacin | 35 mg/kg every 12 h | 5 | More effective than this compound | 3/X animals |
| Pefloxacin | 35 mg/kg every 12 h | 5 | More effective than this compound | 2/X animals |
| Untreated Control | N/A | 5 | High bacterial counts | 0% |
Table 3: Pharmacokinetic Parameters of this compound in Rabbits
| Dosage | Peak Serum Concentration (Cmax) | Trough Serum Concentration (Cmin) | Half-life (t1/2) |
| 10 mg/kg (single dose) | >25 µg/g (blood) | Not specified | Not specified |
| Not specified | 1.54 µg/ml (aqueous humor), 0.5 µg/ml (vitreous humor)[4][5] | Not specified | Not specified |
Experimental Protocols
Rabbit Model of Aortic Valve Endocarditis
This protocol describes the induction of left-sided endocarditis in rabbits, a well-established model for studying the efficacy of antimicrobial agents.[6]
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Sterile polyethylene (B3416737) catheter
-
Surgical instruments for sterile procedures
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Bacterial inoculum (e.g., S. aureus, P. aeruginosa) in sterile saline
-
Antimicrobial agents for treatment
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate protocol.
-
Catheter Insertion: Surgically expose the right carotid artery. Insert a sterile polyethylene catheter into the artery and advance it into the left ventricle, across the aortic valve. The catheter placement induces the formation of nonbacterial thrombotic endocarditis on the aortic valve.[6]
-
Wound Closure: Suture the incision to close the wound.
-
Bacterial Inoculation: 24 to 48 hours after catheter placement, inject a prepared bacterial suspension (e.g., 10^7 CFU in 1 ml of saline) intravenously via the marginal ear vein to induce infective endocarditis.[7]
-
Initiation of Treatment: Begin antimicrobial therapy 24 to 48 hours after bacterial inoculation. Administer the drugs (e.g., this compound, vancomycin) intravenously or intramuscularly at specified dosages and intervals.[1][3][8]
-
Monitoring: Monitor the animals for the duration of the treatment period (typically 4-5 days).
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rabbits. Aseptically remove the heart and other organs (e.g., kidneys, spleen).
-
Quantification of Bacteria: Excise the aortic valve vegetations, weigh them, and homogenize them in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/g of vegetation).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antimicrobial agents against the specific bacterial strains used in the endocarditis model should be determined using standard methods.
Materials:
-
Bacterial isolates
-
Mueller-Hinton broth or agar
-
Antimicrobial agent stock solutions
-
Microtiter plates or test tubes
Procedure (Broth Microdilution):
-
Prepare serial twofold dilutions of the antimicrobial agents in Mueller-Hinton broth in a microtiter plate.
-
Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/ml.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for the rabbit endocarditis model.
Caption: this compound's mechanism and resistance development.
References
- 1. Efficacy of this compound in experimental methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in experimental methicillin-resistant Staphylococcus aureus endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound pharmacokinetics in aqueous and vitreous humors determined by using complete concentration-time data from individual rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Levofloxacin for Experimental Aortic-Valve Endocarditis in Rabbits Infected with Viridans Group Streptococcus or Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Application of Fleroxacin in Elucidating Bacterial Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin (B1672770), a synthetic broad-spectrum fluoroquinolone antibiotic, serves as a critical tool for investigating the intricate mechanisms of bacterial resistance. By inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV, this compound disrupts DNA replication, leading to bacterial cell death.[1][2][3] This mode of action makes it an ideal probe for studying the evolution and mechanics of resistance, primarily driven by target-site mutations and active efflux systems. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in bacterial resistance studies.
Core Resistance Mechanisms
Bacteria primarily develop resistance to this compound and other fluoroquinolones through two principal mechanisms:
-
Alterations in Target Enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[4][5] These mutations alter the binding affinity of this compound to DNA gyrase and topoisomerase IV, respectively, thereby reducing its inhibitory effect. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the secondary target. The accumulation of mutations in both genes can lead to high-level resistance.
-
Overexpression of Efflux Pumps: Bacteria can actively expel this compound from the cell through the overexpression of multidrug efflux pumps, preventing the antibiotic from reaching its intracellular targets. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa, plays a significant role in fluoroquinolone resistance. Overexpression of these pumps often confers low-level resistance, which can create a selective pressure for the development of higher-level resistance through target-site mutations.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a fundamental quantitative measure of a bacterium's susceptibility to an antibiotic. The following tables summarize representative MIC data for this compound against susceptible and resistant bacterial strains, highlighting the impact of different resistance mechanisms.
Table 1: this compound MICs for P. aeruginosa and the Impact of Efflux Pump Overexpression
| Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) |
| P. aeruginosa PAO1 (Wild-Type) | Baseline efflux | 1 |
| P. aeruginosa PAO1 derivative | nfxB loss-of-function mutation (MexCD-OprJ overexpression) | 4 |
| P. aeruginosa PAO1 derivative | mexR deletion (MexAB-OprM overexpression) | 2 |
Data synthesized from studies on P. aeruginosa resistance mechanisms.
Table 2: Impact of Target-Site Mutations on Fluoroquinolone MICs in P. aeruginosa
| Isolate Group | Amino Acid Alterations in GyrA and ParC | Ciprofloxacin (B1669076) MIC Range (µg/mL) | Levofloxacin MIC Range (µg/mL) |
| Group 1 | Single mutation in gyrA (Thr-83 → Ile) | 4 - 32 | 4 - 32 |
| Group 2 | Double mutation (gyrA: Thr-83 → Ile; parC: Ser-87 → Leu) | 8 - 128 | 8 - 128 |
| Group 3 | Triple mutation (gyrA: Thr-83 → Ile, Asp-87 → Asn; parC: Ser-87 → Leu) | 32 - 256 | 32 - 256 |
Note: While this data is for ciprofloxacin and levofloxacin, it is representative of the resistance patterns observed with this compound due to the shared mechanism of action. Data adapted from a study on clinical isolates of P. aeruginosa.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in bacterial resistance. The following are key protocols for studying the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water, with dropwise addition of 0.1 N NaOH to aid dissolution). Filter-sterilize the solution.
-
Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). b. Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Protocol 2: this compound Accumulation Assay Using Fluorometry
This protocol measures the intracellular accumulation of this compound, which is useful for studying efflux pump activity.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound solution
-
Phosphate-buffered saline (PBS), ice-cold
-
0.1 M Glycine-HCl, pH 3.0
-
Centrifuge
-
Fluorometer (Excitation: 282 nm, Emission: 442 nm)
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-logarithmic phase. b. Harvest cells by centrifugation, wash with PBS, and resuspend in fresh growth medium to a defined optical density.
-
This compound Exposure: a. Add this compound to the cell suspension at the desired concentration. b. Incubate under appropriate growth conditions for a set time (e.g., 5-10 minutes).
-
Sample Collection and Washing: a. At specified time points, remove aliquots of the cell suspension. b. Immediately centrifuge the aliquots at 4°C to pellet the bacteria. c. Wash the cell pellet with ice-cold PBS to remove extracellular this compound.
-
Lysis and Fluorescence Measurement: a. Resuspend the washed cell pellet in 0.1 M glycine-HCl (pH 3.0) to lyse the cells and release the intracellular this compound. b. Vortex vigorously and incubate at room temperature for at least 60 minutes. c. Centrifuge to remove cell debris. d. Measure the fluorescence of the supernatant using a fluorometer with excitation at 282 nm and emission at 442 nm.
-
Quantification: Determine the intracellular concentration of this compound by comparing the fluorescence reading to a standard curve of known this compound concentrations prepared in 0.1 M glycine-HCl.
Protocol 3: Investigating the Role of Efflux Pumps Using an Efflux Pump Inhibitor (EPI)
This protocol determines if efflux is a significant resistance mechanism by measuring the MIC of this compound in the presence and absence of an EPI.
Materials:
-
This compound
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)
-
All materials listed in Protocol 1
Procedure:
-
Determine Baseline MIC: Determine the MIC of this compound for the bacterial isolate as described in Protocol 1.
-
Prepare Media with EPI: Prepare CAMHB containing a sub-inhibitory concentration of the chosen EPI. The appropriate concentration of the EPI should be determined empirically to ensure it does not inhibit bacterial growth on its own.
-
Perform MIC with EPI: Repeat the MIC determination for this compound as described in Protocol 1, but use the EPI-containing CAMHB for all dilutions and for preparing the bacterial inoculum.
-
Compare Results: A significant reduction (typically a four-fold or greater decrease) in the this compound MIC in the presence of the EPI suggests that efflux is a major mechanism of resistance.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex interactions and experimental processes involved in studying bacterial resistance to this compound.
Caption: this compound's mechanism of action in susceptible bacteria.
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for MIC determination.
Caption: this compound-induced SOS response signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Fleroxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fleroxacin (B1672770) as a reference standard in antibiotic research. This document outlines its mechanism of action, antimicrobial spectrum, and key pharmacokinetic and pharmacodynamic parameters. Detailed protocols for standardized in vitro susceptibility testing methods are provided to ensure accurate and reproducible results.
Introduction to this compound
This compound is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its consistent in vitro activity and well-characterized pharmacokinetic profile make it a suitable reference standard for the evaluation of new antimicrobial agents and for quality control in susceptibility testing.
Mechanism of Action: this compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]
Quantitative Data
In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant bacteria, providing a benchmark for its antimicrobial potency.
Table 1: this compound MIC Values for Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.01 | 0.03 |
| Enterobacteriaceae | ≤0.125 | 2 |
| Haemophilus influenzae | 0.06 | 0.06 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
| Pseudomonas cepacia | 2.0 | 16.0 |
| Multiresistant Enteric Bacteria | - | 79-100% Susceptible |
Data compiled from multiple sources.[2][3][4]
Table 2: this compound MIC Values for Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.5 | 1.0 |
| Staphylococci | ≤0.5 | 4 |
| Streptococci | 1 | ≥8 |
Data compiled from multiple sources.[2][3]
Pharmacokinetic and Pharmacodynamic Parameters
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for interpreting in vitro data and designing relevant experiments.
Table 3: Key Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | ~100% (oral) | [5] |
| Protein Binding | 23% | [5] |
| Elimination Half-life | 10-12 hours | [5] |
| Primary Route of Elimination | Renal (60-70%) | [5] |
| Post-Antibiotic Effect (PAE) vs. S. aureus (at MIC) | 2.1 hours | [6] |
| Post-Antibiotic Effect (PAE) vs. E. coli (at MIC) | 1.9 hours | [6] |
Experimental Protocols
The following protocols are based on established methodologies and provide a framework for using this compound as a reference standard in key antibiotic susceptibility assays.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test organism(s)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to a working concentration.
-
Prepare Microdilution Plates: Perform serial two-fold dilutions of the this compound working solution in CAMHB within the wells of a 96-well plate to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Materials listed for MIC determination
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline for dilutions
Protocol:
-
Determine MIC: First, determine the MIC of this compound for the test organism as described above.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension as for the MIC test and dilute it in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare Test Tubes: Set up a series of sterile tubes containing CAMHB with this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the standardized bacterial suspension and incubate at 35-37°C in a shaking incubator.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto TSA.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.
Materials:
-
Materials listed for the time-kill assay
-
Centrifuge
Protocol:
-
Bacterial Preparation: Grow a bacterial culture to the logarithmic phase.
-
Antibiotic Exposure: Expose the bacterial culture to a specific concentration of this compound (e.g., a multiple of the MIC) for a defined period (typically 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Antibiotic Removal: Remove the this compound by centrifugation and washing the bacterial pellet with fresh, pre-warmed CAMHB.
-
Regrowth Monitoring: Resuspend the washed bacteria in fresh CAMHB and monitor bacterial growth over time by performing viable counts at regular intervals, as in the time-kill assay.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of CFU in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
This compound as a Reference Standard
The use of this compound as a reference standard is essential for ensuring the accuracy and comparability of antibiotic susceptibility testing results.
By including this compound in parallel with investigational compounds, researchers can:
-
Validate Assay Performance: Confirm that the test system is performing correctly by obtaining MIC values for this compound against quality control strains that fall within an expected range.
-
Normalize Data: Compare the activity of new compounds to a well-established standard, providing a relative measure of potency.
-
Ensure Inter-laboratory Reproducibility: Facilitate the comparison of data generated in different laboratories and at different times.
Conclusion
This compound's well-documented antibacterial activity, mechanism of action, and favorable pharmacokinetic properties establish it as a valuable reference standard in antibiotic research. The detailed protocols and quantitative data presented in these application notes are intended to support researchers in conducting robust and reproducible in vitro susceptibility studies, thereby contributing to the discovery and development of new and effective antimicrobial agents.
References
- 1. The cytotoxic effect of this compound and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of a new quinolone, this compound, against respiratory pathogens from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound against multiresistant gram-negative bacilli isolated from patients with nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Determining Fleroxacin Cytotoxicity in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin (B1672770) is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair, ultimately leading to bacterial cell death. While effective against a wide array of bacteria, evaluating the potential cytotoxicity of this compound in mammalian cells is a critical aspect of drug safety assessment and development. These application notes provide detailed protocols for a panel of standard cell-based assays to quantitatively assess the cytotoxic effects of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. A key parameter for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic effects of this compound and the related fluoroquinolone, ciprofloxacin (B1669076), on different cell lines.
| Cell Line | Cell Type | Drug | Concentration Range | Assay Method(s) | Key Findings | Reference |
| MBT-2 | Mouse Bladder Transitional Cell Carcinoma | This compound | 50-800 µg/mL | MTT Assay, Cell Counting | Significant dose-dependent inhibition of cell proliferation. | [1] |
| T24 | Human Bladder Transitional Cell Carcinoma | This compound | 50-800 µg/mL | MTT Assay, Cell Counting | Significant dose-dependent inhibition of cell proliferation. | [1] |
| MBT-2 | Mouse Bladder Transitional Cell Carcinoma | Ciprofloxacin | 50-800 µg/mL | MTT Assay, Cell Counting | Ciprofloxacin showed significantly greater inhibitory activity on cell proliferation compared to this compound in this cell line. | [1] |
| T24 | Human Bladder Transitional Cell Carcinoma | Ciprofloxacin | 50-800 µg/mL | MTT Assay, Cell Counting | The cytotoxic effects of ciprofloxacin and this compound were not significantly different in this cell line. | [1] |
Signaling Pathways in this compound-Induced Cytotoxicity
Fluoroquinolones can induce apoptosis in mammalian cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the precise signaling cascade for this compound is not fully elucidated in all cell types, the general mechanism of fluoroquinolone-induced apoptosis provides a framework for its cytotoxic action.
Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound using common in vitro assays.
General workflow for in vitro cytotoxicity testing of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
This compound stock solution
-
Cell lysis buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add a specific amount of protein lysate (e.g., 50-200 µg) to each well of a 96-well plate.
-
Add the caspase-3 substrate and reaction buffer to each well according to the kit's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
References
- 1. The cytotoxic effect of this compound and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fleroxacin Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fleroxacin (B1672770) in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of this compound solutions.
Issue: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause 1: pH is near the isoelectric point.
-
Explanation: this compound is an amphoteric molecule, meaning it has both acidic and basic groups. Its solubility is at a minimum at its isoelectric point (pI).[1] The pKa values for this compound are approximately 5.44-5.5 for the acidic group and 6.06-8.8 for the basic group.[1][2]
-
Troubleshooting Step: Measure the pH of your this compound suspension. Adjust the pH to be more acidic (below pH 5.4) or more basic (above pH 8.8) to significantly increase solubility.[1] this compound is slightly soluble in sodium hydroxide (B78521) solutions.[1]
-
-
Possible Cause 2: Concentration exceeds the solubility limit.
-
Explanation: The amount of this compound you are attempting to dissolve may be higher than its maximum solubility in the selected buffer system at the experimental temperature.
-
Troubleshooting Step: Compare your target concentration with the known solubility data (see Table 1). If a higher concentration is necessary, consider pH adjustment or the use of a different solvent system.[1]
-
Issue: this compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Change in pH.
-
Explanation: The pH of the solution may have shifted, causing this compound to fall out of solution. This can occur when mixing your this compound stock with other solutions that have different buffering capacities.[1]
-
Troubleshooting Step: Re-measure the pH of the final solution. If it has shifted towards the isoelectric point of this compound, adjust it accordingly to re-dissolve the precipitate.[1]
-
-
Possible Cause 2: Temperature change.
-
Explanation: If heat was used to aid dissolution, cooling the solution to room temperature or below can decrease solubility and lead to precipitation.[1][3]
-
Troubleshooting Step: If your experimental parameters allow, try to maintain a constant, slightly elevated temperature. Otherwise, you may need to work with a lower, more stable concentration of this compound.[1]
-
-
Possible Cause 3: Solvent evaporation.
-
Explanation: Over time, especially if the solution container is not properly sealed, the solvent can evaporate. This increases the concentration of this compound, potentially exceeding its solubility limit and causing precipitation.[1]
-
Troubleshooting Step: Ensure your solution containers are well-sealed, especially during long-term storage or experiments.
-
-
Possible Cause 4: Interaction with metal cations.
-
Explanation: Some fluoroquinolones can interact with metal cations, which can influence their solubility. While some studies suggest metal cations can increase or have no effect on the solubility of certain fluoroquinolones, this interaction is a potential factor to consider.[4]
-
Troubleshooting Step: Review the composition of your buffer and media for high concentrations of divalent or trivalent metal cations. If chelation is suspected, consider using a different buffer system.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
A1: The aqueous solubility of this compound is highly dependent on the pH of the solution. In Phosphate Buffered Saline (PBS) at a physiological pH of 7.2, the solubility is approximately 10 mg/mL.[1][5] However, in pure water, its predicted solubility is significantly lower, around 0.284 mg/mL.[1][2]
Q2: How does pH affect the solubility of this compound?
A2: this compound possesses both a carboxylic acid group and a piperazinyl group, making it an amphoteric compound.[1] Its solubility is lowest at its isoelectric point and increases substantially in both acidic and alkaline conditions.[1] By adjusting the pH away from the isoelectric range, you can achieve much higher concentrations in solution.
Q3: Can I use organic solvents to prepare a this compound stock solution?
A3: Yes, this compound is soluble in some organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at approximately 15 mg/mL and in Dimethylformamide (DMF) at about 0.1 mg/mL.[5] When preparing stock solutions in organic solvents, it is critical to ensure that the final concentration of the organic solvent in your aqueous experimental medium is insignificant to avoid potential physiological effects.[5]
Q4: Are there alternative forms of this compound with better solubility?
A4: Yes, pharmaceutical salt formation can improve solubility. For example, a this compound-D-tartaric acid dihydrate salt has been shown to have a solubility of 9.71 mg/mL in water and 1.82 mg/mL in a pH 7.4 buffer, which is significantly higher than the parent this compound.[6]
Q5: For how long can I store an aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prepare fresh solutions for your experiments to ensure stability and avoid potential precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL[1][5] |
| Water (Predicted) | Neutral | Not Specified | 0.284 mg/mL[1][2] |
| Water | Not Specified | Not Specified | 0.39 mg/mL[6] |
| Buffer | 7.4 | Not Specified | 0.71 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | N/A | Not Specified | ~15 mg/mL[5] |
| Dimethylformamide (DMF) | N/A | Not Specified | ~0.1 mg/mL[5] |
| 0.1 M NaOH | >12 | Not Specified | 9.17 mg/mL[7] |
Table 2: pKa Values for this compound
| Functional Group | pKa Value |
| Carboxylic Acid (Strongest Acidic) | 5.44 - 5.5[1][2] |
| Piperazinyl Group (Strongest Basic) | 6.06 - 8.8[1][2] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Solution in Aqueous Buffer
This protocol describes a method for preparing a this compound solution where the pH is adjusted to enhance solubility.
-
Weigh this compound: Accurately weigh the desired amount of this compound crystalline solid.
-
Initial Suspension: Add the this compound powder to a volumetric flask containing approximately 80% of the final volume of the desired aqueous buffer.[1]
-
Stirring: Begin stirring the suspension at room temperature using a magnetic stirrer.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH of the suspension with a calibrated pH meter.[1]
-
Dissolution: Continue adding the acid or base until the this compound powder is completely dissolved and the solution appears clear. Note the final pH.[1]
-
Final Volume: Add the remaining buffer to reach the final desired volume and mix thoroughly.
-
Sterilization (Optional): If required for the experiment, sterile filter the solution using a 0.22 µm filter.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is a standard method for determining the thermodynamic equilibrium solubility of a compound.[8][9][10]
-
Preparation: Add an excess amount of this compound powder to several vials, each containing a known volume of the specific aqueous buffer to be tested (e.g., buffers at pH 1.2, 4.5, and 6.8).[8] The presence of undissolved solid should be visually confirmed.
-
Incubation: Seal the vials and place them in a mechanical shaker or agitator. Incubate at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[8][11]
-
Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the vials.[8]
-
Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[11] To avoid precipitation due to temperature changes, samples should be diluted immediately if they will be held at room temperature before analysis.[8][11]
-
Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Equilibrium Confirmation: Equilibrium is reached when the concentration of this compound in solution remains constant over several consecutive time points.[8]
Visualizations
Caption: Relationship between pH, this compound ionization state, and aqueous solubility.
Caption: Workflow for preparing a this compound solution by pH adjustment.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An in vitro study on the compatibility and precipitation of a combination of ciprofloxacin and vancomycin in human vitreous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Improved photostability, solubility, hygroscopic stability and antimicrobial activity of this compound by synthesis of this compound-D-tartaric acid pharmaceutical salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. who.int [who.int]
- 9. asianpubs.org [asianpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Improving Fleroxacin stability for long-term experiments
This technical support center provides guidance on maintaining the stability of Fleroxacin for long-term experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the reliability and reproducibility of your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | Solvent saturation or temperature change: The concentration of this compound may be too high for the chosen solvent, or the solution may have been stored at a temperature that decreases its solubility. | 1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If precipitation persists, dilute the solution with more of the same solvent. 3. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Precipitation upon addition to cell culture media | pH shock or interaction with media components: The pH of the stock solution may be significantly different from the media, causing this compound to become insoluble. This compound can also chelate with divalent cations like Mg²⁺ and Ca²⁺ present in the media.[1] | 1. Pre-warm the culture media to 37°C before adding the this compound stock solution.[2] 2. Add the stock solution dropwise while gently swirling the media to ensure rapid mixing and buffering.[1][2] 3. Keep the final concentration of organic solvents (like DMSO) below 0.5% to minimize toxicity and solubility issues.[2] |
| Solution turns yellow | Photodegradation: this compound is known to be sensitive to light and can degrade upon exposure, which may result in a color change. | 1. Always store this compound, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect from light. 2. Prepare fresh solutions for your experiments whenever possible. 3. If you suspect degradation, it is advisable to verify the concentration and purity of your solution using HPLC. |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound: The appearance of new peaks suggests the presence of degradation products. | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Review the storage conditions of your sample, paying close attention to light exposure and temperature. 3. Consider performing forced degradation studies (acid, base, oxidation, light) to identify the potential degradation products. |
| Loss of antibacterial activity | Chemical degradation: The active this compound concentration may have decreased due to instability. | 1. Ensure that stock solutions are stored correctly and within their recommended shelf-life. 2. Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining. 3. Prepare fresh dilutions from a new stock solution for your experiments. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound stock solutions?
This compound stock solutions should be stored protected from light. For long-term storage, it is recommended to keep them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. What solvents can be used to prepare this compound stock solutions?
This compound has variable solubility. Here are some common solvents:
-
Aqueous solutions: this compound is sparingly soluble in water. To achieve higher concentrations (e.g., 33.33 mg/mL), ultrasonication and pH adjustment to 11 with NaOH are required.
-
0.1 M NaOH: A concentration of 9.17 mg/mL can be achieved with ultrasonication and pH adjustment to 12.
-
DMSO: this compound is soluble in DMSO at approximately 15 mg/mL.
-
PBS (pH 7.2): The solubility in PBS is around 10 mg/mL, but it is not recommended to store aqueous solutions for more than one day.
3. How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. It is more susceptible to degradation in acidic and alkaline conditions compared to a neutral pH. Interestingly, for photodegradation, a lower pH (around 4.0) has been shown to enhance photostability in injections.
4. What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Photodegradation: This is a major concern for this compound. Exposure to light, especially UV irradiation, can lead to defluorination, cyclization, and oxidative ring opening of the piperazine (B1678402) side chain. The degradation products can differ depending on the concentration of the this compound solution.
-
Hydrolysis: this compound can degrade in the presence of water, particularly under acidic or alkaline conditions.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of this compound.
5. Is this compound stable at room temperature?
While this compound as a solid may be shipped at room temperature, for long-term stability, it should be stored at -20°C. Solutions of this compound, especially in aqueous buffers, are not recommended for long-term storage at room temperature and should be prepared fresh.
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Photodegradation of this compound in Solution
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Formed (%) |
| Visible Light | 180 min | ~100% | Not significant |
| Photocatalyst (g-C3N4) + Visible Light | 180 min | 38.4% | 61.6% |
| UV Irradiation (2 mg/mL solution) | 1 day | 87.6% | Impurity II |
| UV Irradiation (2 mg/mL solution) | 10 days | 0.5% | Almost completely converted to Impurity II |
| UV Irradiation (100 mg/mL solution) | 10 days | 73.1% | Impurity III |
Data adapted from references.
Table 2: Forced Degradation of a Related Fluoroquinolone (Prulifloxacin) Suggesting Potential this compound Instability
| Stress Condition | This compound Degradation |
| Acid Hydrolysis (0.1 M HCl at 80°C for 24h) | Extensive Degradation |
| Base Hydrolysis (0.1 M NaOH at 80°C for 24h) | Extensive Degradation |
| Oxidative (3% H₂O₂ at RT for 24h) | Extensive Degradation |
| Thermal (80°C for 48h) | Stable |
| Photolytic (ICH guidelines) | Stable |
Note: This data for Prulifloxacin suggests potential degradation pathways for this compound under similar conditions, but specific studies on this compound are recommended for accurate assessment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Aqueous Alkaline Solution
This protocol is suitable for preparing a high-concentration aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, purified water
-
1 M Sodium Hydroxide (NaOH) solution
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add an appropriate volume of sterile water to achieve a concentration slightly less than the target.
-
While stirring, slowly add 1 M NaOH dropwise until the this compound powder dissolves and the pH reaches approximately 11.
-
Place the solution in an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Adjust the final volume with sterile water to reach the target concentration.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into light-protected tubes for storage at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method to determine the concentration of this compound and detect degradation products.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: YMC pack ODS-AQ (or equivalent reversed-phase C18 column).
-
Mobile Phase: Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v).
-
pH: Adjust to 6.30 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Forced Degradation (Optional): To confirm the method is stability-indicating, expose the this compound solution to stress conditions such as heat (e.g., 80°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), or intense UV light for a defined period. Neutralize the acid/base-stressed samples before analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks indicates the presence of degradation products.
Visualizations
References
Technical Support Center: Mechanisms of Fleroxacin Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their work on Fleroxacin resistance in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My P. aeruginosa isolate shows high-level resistance to this compound. What are the primary resistance mechanisms I should investigate?
A1: High-level fluoroquinolone resistance in P. aeruginosa typically arises from a combination of two main mechanisms:
-
Target Site Mutations: Alterations in the DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) enzymes, which are the primary targets of fluoroquinolones. Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of these genes prevent the drug from binding effectively.[1][2][3] The gyrA gene is often considered the primary target, and subsequent mutations in parC can lead to even higher levels of resistance.[4][5]
-
Overexpression of Efflux Pumps: P. aeruginosa possesses several multidrug resistance (MDR) efflux pumps that actively expel antibiotics from the cell.[6][7] The most clinically significant for fluoroquinolone resistance are the Resistance-Nodulation-Division (RND) family pumps, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM.[8][9][10][11] Overexpression is often caused by mutations in the regulatory genes that control these pumps, such as mexR for MexAB-OprM and nfxB for MexCD-OprJ.[8][9]
A logical first step is to sequence the QRDRs of gyrA and parC. If mutations are found, the next step is to assess the activity of efflux pumps.
Q2: How can I determine if efflux pumps are responsible for the observed this compound resistance in my isolates?
A2: You can use a phenotypic assay with an efflux pump inhibitor (EPI). The most common EPI used for P. aeruginosa is Phenylalanine-Arginine Beta-Napthylamide (PAβN).[9][12] The principle is to measure the Minimum Inhibitory Concentration (MIC) of this compound with and without the EPI.
-
Troubleshooting Guide:
-
Issue: No change in MIC is observed after adding PAβN.
-
Possible Cause 1: The resistance is not mediated by the efflux pumps that PAβN inhibits. The primary mechanism might be target site mutations.
-
Possible Cause 2: The concentration of PAβN is too low. Ensure you are using an effective concentration (e.g., 40 mg/L) that is not toxic to the bacteria on its own.[1]
-
Possible Cause 3: The isolate possesses an EPI-insensitive efflux pump.
-
-
Observation: A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of PAβN strongly suggests that efflux pump overexpression is contributing to the resistance.[1][12]
-
Q3: My sequencing results show a Thr83→Ile substitution in GyrA. How much of an impact does this single mutation typically have on this compound resistance?
A3: The Thr83→Ile substitution in GyrA is one of the most frequently reported mutations and is known to confer a significant level of fluoroquinolone resistance.[4][5][13] Isolates with only this single mutation often exhibit resistance.[13] However, very high-level resistance usually involves additional mutations, either a second mutation in gyrA or a mutation in parC (e.g., Ser87→Leu).[5][14] The combination of mutations in both gyrA and parC has an additive effect on the resistance level.[3][15]
Q4: I want to quantify the expression of efflux pump genes like mexA. My qRT-PCR results are inconsistent. What are some common pitfalls?
A4: Inconsistent qRT-PCR results can be frustrating. Here are some troubleshooting steps:
-
RNA Quality: Ensure your RNA is high quality and free of genomic DNA contamination. Always perform a DNase treatment step.
-
Primer Design: Use validated primers specific to your target genes (mexA, mexC, etc.) and a suitable housekeeping gene for normalization (e.g., rpsL, rpoD).
-
Growth Phase: The expression of efflux pumps can be growth-phase dependent. Ensure you are consistently harvesting cells from the same growth phase (e.g., mid-logarithmic phase) for all experiments.
-
Inducing Conditions: Expression of some efflux pumps can be induced by the presence of antibiotics or other stressors.[16] Be mindful of your culture conditions.
Data Presentation: Impact of Resistance Mechanisms
The following tables summarize the quantitative impact of common resistance mechanisms on fluoroquinolone MICs in P. aeruginosa.
Table 1: Effect of Target Site Mutations on Ciprofloxacin MIC
| Strain/Genotype | Mutation(s) | Ciprofloxacin MIC (μg/mL) | Fold Increase vs. Wild-Type |
| Wild-Type (PA14) | None | 0.125 | 1 |
| gyrA (T83I) | Thr83→Ile | 2 | 16 |
| gyrA (D87N) | Asp87→Asn | 1 | 8 |
| parC (S87L) | Ser87→Leu | 0.25 | 2 |
| gyrA (T83I) + parC (S87L) | Double Mutant | 8 | 64 |
| (Data adapted from studies on isogenic mutants to illustrate the additive effect of mutations.[3][15]) |
Table 2: Effect of Efflux Pump Overexpression on Ciprofloxacin MIC
| Strain/Genotype | Mechanism | Ciprofloxacin MIC (μg/mL) | Fold Increase vs. Wild-Type |
| Wild-Type (PA14) | Basal Efflux Expression | 0.125 | 1 |
| ΔmexR | MexAB-OprM Overexpression | 0.5 | 4 |
| ΔnfxB | MexCD-OprJ Overexpression | 2 | 16 |
| ΔmexZ | MexXY-OprM Overexpression | 0.25 | 2 |
| (Data adapted from studies on isogenic efflux regulator knockout mutants.[3]) |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation:
-
Prepare a stock solution of this compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Leave one well as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading:
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
-
For Efflux Pump Inhibition:
-
Repeat the entire procedure on a separate plate, adding a fixed, sub-inhibitory concentration of PAβN (e.g., 40 mg/L) to the CAMHB in every well.[1] Compare the MIC values obtained with and without the inhibitor.
-
Protocol 2: Sequencing of gyrA and parC QRDRs
This protocol amplifies and sequences the key regions where resistance mutations occur.
-
DNA Extraction: Extract high-quality genomic DNA from the P. aeruginosa isolate.
-
PCR Amplification:
-
Design or use previously validated primers that flank the QRDRs of the gyrA and parC genes.
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes:
-
Template DNA (50-100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
dNTPs
-
Polymerase and Buffer
-
-
Use an appropriate thermal cycling program (e.g., initial denaturation at 95°C, followed by 30 cycles of denaturation, annealing, and extension, and a final extension).
-
-
Purification and Sequencing:
-
Verify the PCR product size on an agarose (B213101) gel.
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the resulting sequence with the wild-type gyrA and parC sequences (e.g., from strain PAO1) to identify any nucleotide and corresponding amino acid changes.[2]
-
Mandatory Visualizations
Logical Workflow for Investigating this compound Resistance
Caption: A decision-making workflow for identifying this compound resistance mechanisms.
Regulation of the MexAB-OprM Efflux Pump
Caption: Transcriptional regulation of the MexAB-OprM efflux pump by the MexR repressor.
References
- 1. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative Contributions of Target Alteration and Decreased Drug Accumulation to Pseudomonas aeruginosa Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]
- 6. Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Efflux Pumps Overexpression in Flouroquinolone Resistant Pseudomonas aeruginosa [ejmm.journals.ekb.eg]
- 13. Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in the gyrA and parC genes in fluoroquinolone-resistant clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative contributions of target alteration and decreased drug accumulation to Pseudomonas aeruginosa fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fleroxacin Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Fleroxacin efflux pump-mediated resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance?
A1: Resistance to this compound, a fluoroquinolone antibiotic, primarily occurs through three main mechanisms:
-
Target Enzyme Mutations: The most common resistance mechanism involves chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations alter the drug's binding sites, which reduces its efficacy.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is often topoisomerase IV.[1]
-
Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, preventing it from reaching its target enzymes.[1][2] Common efflux pump families implicated in this process include the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS). Overexpression of pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa is frequently observed in resistant isolates.
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes or the aac(6')-Ib-cr gene which modifies the antibiotic.
Q2: How does this compound work, and how do efflux pumps interfere with its action?
A2: this compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination. It stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death. Efflux pumps counteract this by reducing the intracellular concentration of this compound, preventing it from reaching a lethal level at its target enzymes.
Q3: What are Efflux Pump Inhibitors (EPIs) and how can they help overcome this compound resistance?
A3: Efflux Pump Inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps. By preventing the expulsion of this compound from the bacterial cell, EPIs can restore its intracellular concentration to effective levels, thereby re-sensitizing resistant bacteria to the antibiotic. Commonly used experimental EPIs include phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP). The combination of an EPI with an antibiotic can lead to a synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of their individual effects.
Troubleshooting Guides
Issue 1: this compound Minimum Inhibitory Concentration (MIC) is higher than expected for a specific bacterial strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux pump overexpression | Perform an MIC assay with and without a known Efflux Pump Inhibitor (EPI) such as PAβN. | A significant (≥4-fold) reduction in the this compound MIC in the presence of the EPI suggests that efflux is a contributing mechanism of resistance. |
| Target site mutations | Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes to identify known resistance mutations. | The presence of mutations in these regions indicates that target modification is a likely cause of the elevated MIC. |
| Experimental error | Verify the concentration of the this compound stock solution, ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB), and confirm the final inoculum density is approximately 5 x 10⁵ CFU/mL. | Correcting any deviations in the experimental protocol should yield more accurate and reproducible MIC values. |
Issue 2: An Efflux Pump Inhibitor (EPI) does not reduce the this compound MIC in a resistant strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Primary resistance mechanism is not efflux-based | Sequence the QRDRs of gyrA and parC genes. | Identification of mutations in these target genes would suggest that target alteration is the primary resistance mechanism, and thus an EPI would have minimal effect. |
| The specific efflux pump is not inhibited by the chosen EPI | Test a different class of EPI. Not all EPIs are broad-spectrum and may not inhibit the specific pump overexpressed in your isolate. | A different EPI may effectively inhibit the specific efflux pump, leading to a reduction in the this compound MIC. |
| EPI is inactive or used at a sub-optimal concentration | Verify the quality and concentration of the EPI. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. | Using a fresh, active EPI at its optimal concentration will ensure that its inhibitory potential is accurately assessed. |
Quantitative Data
Table 1: Effect of Efflux Pump Inhibitors on this compound MIC (μg/mL) against Resistant Bacteria
| Bacterial Strain | This compound MIC | This compound MIC + EPI | EPI Used | Fold Reduction in MIC | Reference |
| P. aeruginosa (Levofloxacin-resistant) | >64 | 8 | MC-04,124 | ≥8 | |
| E. coli (Norfloxacin-resistant) | 128 | 32 | Verapamil | 4 | |
| S. aureus (Ciprofloxacin-resistant) | >256 | 64 | Piperine | 4 | |
| K. pneumoniae (Multidrug-resistant) | 16 | 4 | PAβN | 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial isolates on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well. Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity
This fluorometric assay measures the accumulation of the fluorescent dye EtBr, a known efflux pump substrate, to determine the activity of efflux pumps.
-
Bacterial Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a 96-well black microplate, add the bacterial cell suspension to wells containing a sub-inhibitory concentration of EtBr. To test the effect of an EPI, include wells with the bacterial suspension, EtBr, and the EPI. Also include a control with bacteria and EtBr but without the EPI.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 600 nm using a microplate reader. Continue to measure the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: An increase in fluorescence over time indicates the accumulation of EtBr inside the cells. A significantly higher fluorescence in the presence of an EPI compared to the control indicates that the EPI is inhibiting the efflux of EtBr, suggesting the presence of active efflux pumps.
Visualizations
Caption: Troubleshooting workflow for high this compound MIC.
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of efflux pump inhibition.
References
Impact of pH on Fleroxacin antibacterial activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fleroxacin. The content focuses on the impact of pH on the antibacterial activity of this compound, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the culture medium affect the antibacterial activity of this compound?
A4: The antibacterial activity of this compound is significantly influenced by the pH of the test medium. Like many other zwitterionic fluoroquinolones, this compound is generally less active in acidic conditions (pH < 7.0) and demonstrates greater potency at neutral to slightly alkaline pH.[1] This is because the pH of the environment alters the ionization state of the this compound molecule, which in turn affects its ability to permeate the bacterial cell membrane.
Q2: What is the chemical basis for the pH-dependent activity of this compound?
This compound is an amphoteric molecule with two ionizable groups: a carboxylic acid and a piperazine (B1678402) amino group. It has two pKa values, approximately 5.6 and 8.1. The charge of the this compound molecule changes with the pH of the solution:
-
Acidic pH (< 5.6): The molecule is predominantly in its cationic form.
-
Neutral pH (5.6 - 8.1): The zwitterionic (electrically neutral) form is most prevalent.
-
Alkaline pH (> 8.1): The molecule exists primarily in its anionic form.
The ability of this compound to cross the bacterial cell membrane is dependent on its lipophilicity, which is generally highest for the uncharged zwitterionic form. Consequently, its antibacterial activity is often optimal at a physiological pH where this form predominates.
Q3: How does the pH-dependent activity of this compound compare to other fluoroquinolones?
The effect of pH on antibacterial activity is a known characteristic of the fluoroquinolone class.
-
Zwitterionic Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin): Similar to this compound, these compounds typically show reduced activity in acidic environments. Studies on ciprofloxacin and levofloxacin (B1675101) have demonstrated a 2- to 8-fold decrease in activity at pH 6.0 compared to pH 7.4.[2]
-
Anionic Fluoroquinolones (e.g., Delafloxacin, Finafloxacin): In contrast, some newer fluoroquinolones exhibit enhanced activity under acidic conditions. For instance, finafloxacin's activity is optimal between pH 5.0 and 6.0, with MICs 4- to 8-fold lower than at neutral pH.[2] Delafloxacin also shows a significant increase in potency at acidic pH.[3][4]
This highlights the importance of considering the specific fluoroquinolone and its chemical properties when designing experiments under different pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue/Observation | Potential Cause & Explanation | Recommended Action |
| Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound. | The pH of the experimental medium may be too acidic. This compound's efficacy is reduced in acidic conditions, leading to an apparent increase in the MIC. | 1. Verify and buffer the pH of your culture medium (e.g., Mueller-Hinton Broth) to the desired level (e.g., pH 7.2-7.4 for standard susceptibility testing).2. If your research requires an acidic environment, be aware that higher concentrations of this compound may be needed to achieve the desired antibacterial effect.3. Always include a quality control strain with a known MIC range for this compound at standard pH to validate your experimental setup. |
| Inconsistent MIC results across different experimental batches. | Variations in the final pH of the prepared culture medium can be a significant source of variability. Inoculum size and incubation conditions can also contribute. | 1. Implement a strict protocol for medium preparation, including pH verification after the addition of all supplements and before inoculation.2. Ensure consistent inoculum preparation to a 0.5 McFarland standard.3. Standardize incubation time and temperature as per CLSI or EUCAST guidelines. |
| This compound appears less effective in an in vivo model of an acidic infection site (e.g., urinary tract, abscess) than predicted by standard MIC testing. | Standard MIC testing is typically performed at a neutral pH of 7.2-7.4. The acidic microenvironment of the infection site in vivo can reduce the local activity of this compound. | 1. Consider performing in vitro susceptibility testing in medium adjusted to a pH that mimics the infection site (e.g., pH 5.5-6.5 for urine).2. When interpreting in vivo data, factor in the potential for reduced this compound activity in acidic tissues. |
Data Presentation
The following table illustrates the expected trend in this compound's Minimum Inhibitory Concentration (MIC) against common bacterial strains at different pH values, based on the known behavior of zwitterionic fluoroquinolones.
Table 1: Expected Impact of pH on this compound MIC (µg/mL)
| Organism | pH 5.5 | pH 7.2 | pH 8.0 |
| Escherichia coli | Higher MIC | Standard MIC | Lower MIC |
| Staphylococcus aureus | Higher MIC | Standard MIC | Lower MIC |
| Pseudomonas aeruginosa | Higher MIC | Standard MIC | Lower MIC |
| Note: This table represents a qualitative trend. Actual MIC values will vary depending on the specific strain and experimental conditions. |
Experimental Protocols
Protocol: Determining the Effect of pH on this compound MIC using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for assessing the pH-dependent activity of this compound.
-
Preparation of pH-Adjusted Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Divide the broth into separate, sterile containers for each pH value to be tested (e.g., pH 5.5, 7.2, 8.0).
-
Adjust the pH of each aliquot using sterile HCl or NaOH. Monitor the pH with a calibrated electrode.
-
Sterile-filter the pH-adjusted broths to ensure sterility.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with sterile deionized water) at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
For each pH-adjusted medium, perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.008 to 128 µg/mL).
-
The final volume in each well should be 100 µL.
-
Include a growth control well (pH-adjusted broth and inoculum, no antibiotic) and a sterility control well (pH-adjusted broth only) for each pH condition.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, determine the MIC for each pH condition. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
-
Compare the MIC values obtained at the different pH levels to quantify the impact of pH on this compound's activity.
-
Visualizations
Caption: Logical relationship between external pH, this compound ionization, and antibacterial activity.
Caption: Experimental workflow for determining pH-dependent Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Fleroxacin Phototoxicity and Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fleroxacin (B1672770) phototoxicity and its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under photolytic stress?
This compound primarily degrades through two concentration-dependent pathways upon exposure to UV radiation. In dilute solutions (e.g., 2 mg/mL), the main reactions are defluorination at the C8 position and subsequent cyclization. In more concentrated solutions (e.g., 100 mg/mL), the degradation predominantly involves the oxidative ring-opening of the N-methyl piperazine (B1678402) side chain.[1][2]
Q2: What are the major photodegradation products of this compound?
Three major photodegradation products, often referred to as impurities I, II, and III, have been identified.[1][2] Their formation is dependent on the initial concentration of the this compound solution.[3]
-
Impurity I: 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
-
Impurity II: 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
-
Impurity III: 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Q3: How does concentration affect the photodegradation kinetics of this compound?
The photodegradation kinetics of this compound are concentration-dependent. In dilute solutions (2 mg/mL and 4 mg/mL), degradation tends to follow first-order kinetics. In contrast, at higher concentrations (10 mg/mL, 40 mg/mL, and 100 mg/mL), the degradation follows zero-order kinetics. Higher concentrations of this compound have been observed to be more photostable.
Q4: What is the proposed mechanism of this compound-induced phototoxicity?
The phototoxicity of fluoroquinolones like this compound is linked to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, upon absorption of UVA radiation. The C8-fluorine substituent in this compound is particularly photolabile and its cleavage can lead to the formation of highly reactive intermediates that can damage cellular components. This oxidative stress can lead to damage of cell membranes through lipid peroxidation.
Q5: Which analytical methods are recommended for studying this compound photodegradation?
A combination of chromatographic and spectroscopic techniques is essential. Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is commonly used for the separation and quantification of this compound and its byproducts. For structural elucidation of the degradation products, mass spectrometry (MS) techniques such as HPLC-MS/MS and Time-of-Flight MS (TOF-MS) are crucial. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are also used for definitive structural confirmation.
Troubleshooting Guides
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)
Issue: High variability in results or detachment of Balb/c 3T3 cells from the 96-well plate.
-
Possible Cause:
-
Suboptimal Cell Health: Passage number of cells is too high, leading to increased sensitivity and detachment.
-
Washing Steps: Mechanical stress during washing steps can cause cell detachment, especially after exposure to the test substance and/or UV light.
-
Solvent Issues: The concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.
-
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a lower passage number (ideally below 20) to ensure they are healthy and adhere well.
-
Gentle Washing: Perform washing steps with care to minimize mechanical stress on the cell monolayer.
-
Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is not cytotoxic. If using DMSO, keep the concentration low (e.g., 1%).
-
Plate Coating: Consider using coated 96-well plates to improve cell adherence.
-
Issue: No significant phototoxic effect is observed.
-
Possible Cause:
-
Insufficient Light Exposure: The UVA dose may be too low.
-
High Test Substance Concentration: At very high concentrations, some substances can absorb light and prevent it from reaching the cells, a phenomenon known as the "umbrella effect."
-
Incorrect Wavelength: The light source may not be emitting the appropriate UVA wavelengths to excite the test substance.
-
-
Troubleshooting Steps:
-
Calibrate Light Source: Ensure your UVA light source is calibrated and delivering the correct dose (e.g., 5 J/cm² as per OECD TG 432).
-
Optimize Concentration Range: Test a wider range of concentrations of your test substance.
-
Verify Light Source Spectrum: Check the spectral output of your lamp to ensure it covers the necessary UVA range.
-
HPLC Analysis of this compound and its Photodegradation Products
Issue: Poor separation of this compound and its degradation products.
-
Possible Cause:
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation.
-
Incorrect Column: The type of stationary phase may not be suitable for the analytes.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Modifying the pH of the mobile phase can also significantly impact retention times and peak shape. A mobile phase of acetonitrile (B52724) and 0.1 mol/L ammonium (B1175870) formate (B1220265) (pH 4.2) (18:82, v/v) has been shown to be effective.
-
Column Selection: A reversed-phase C18 column is commonly used and effective for separating this compound and its photodegradation products.
-
Issue: Inconsistent retention times.
-
Possible Cause:
-
Fluctuations in Temperature: Changes in column temperature can affect retention times.
-
Mobile Phase Degradation: The mobile phase can change in composition over time.
-
System Not Equilibrated: The HPLC system may not have been sufficiently equilibrated with the mobile phase before analysis.
-
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Equilibrate the System: Allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved before injecting samples.
-
Data Presentation
Table 1: Photodegradation Kinetics of this compound at Different Concentrations
| Concentration of this compound (mg/mL) | Most Probable Decomposition Function | Regression Equation | Correlation Coefficient (r) |
| 2 | First-Order | LnCred = -0.2279t - 0.0141 | 0.998 |
| 4 | First-Order | LnCred = -0.0761t - 0.0068 | 0.999 |
| 10 | Zero-Order | Cred = -0.0320t + 1.0036 | 0.996 |
| 40 | Zero-Order | Cred = -0.0152t + 1.0015 | 0.997 |
| 100 | Zero-Order | Cred = -0.0090t + 0.9999 | 0.996 |
| Data from a study on the photodegradation of this compound injections. |
Table 2: Acute Toxicity of this compound and its Major Photodegradation Products
| Compound | EC50 (μg/mL) |
| This compound | 5.78 |
| Impurity I | 6.35 |
| Impurity II | 2.41 |
| Impurity III | 1.88 |
| EC50 values were determined using an acute toxicity assay with the bioluminescent bacterium Q67. |
Table 3: In Vitro Phototoxicity of Sparfloxacin (a related fluoroquinolone) in the 3T3 NRU Assay
| Treatment | EC50 (μg/mL) | Photo Irritation Factor (PIF) |
| Sparfloxacin without UVA irradiation | 221.5 | 28.5 |
| Sparfloxacin with UVA irradiation | 7.772 | |
| Data presented for a related fluoroquinolone to illustrate the type of data generated from a 3T3 NRU assay. A PIF value > 5 is considered indicative of phototoxic potential. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To induce and monitor the photodegradation of this compound under controlled laboratory conditions.
Materials:
-
This compound standard
-
Solvent (e.g., ultrapure water)
-
Pyrex glass reaction cell
-
UV lamp (emitting in the UVA range)
-
Magnetic stirrer and stir bar
-
Aluminum foil
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound at the desired concentration (e.g., 2 mg/mL for dilute studies or 100 mg/mL for concentrated studies). Prepare a second identical sample to serve as a dark control.
-
Dark Control: Completely wrap the control sample's container in aluminum foil to protect it from light.
-
Experimental Setup: Place the test solution into the Pyrex reaction cell on a magnetic stirrer. Position the UV lamp at a fixed distance from the cell. Place the dark control sample in the same environment but shielded from light.
-
Irradiation: Begin stirring and turn on the UV lamp. Maintain a constant temperature throughout the experiment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction cell and the dark control. Immediately protect the samples from light.
-
Sample Analysis: Analyze the collected samples by HPLC to determine the remaining concentration of this compound and the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Analysis of this compound and Photodegradation Products
Objective: To separate and quantify this compound and its byproducts.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1 mol/L ammonium formate (adjusted to pH 4.2 with formic acid) in a ratio of 18:82 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 - 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.
-
Sample Injection: Inject the standards and the samples collected from the photodegradation experiment.
-
Data Acquisition and Analysis: Integrate the peak areas for this compound and its byproducts. Calculate the concentration of this compound in the unknown samples using the calibration curve.
Protocol 3: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
Objective: To assess the phototoxic potential of this compound.
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Cell culture medium (e.g., DMEM with supplements)
-
96-well cell culture plates
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Neutral Red solution
-
UVA light source with a filter to block UVB and UVC
-
Plate reader
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in HBSS. Remove the culture medium from the cells and wash with HBSS. Add the this compound solutions to both plates.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark at the same temperature.
-
Post-Incubation: After irradiation, replace the treatment solutions in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake: Replace the medium with a Neutral Red solution and incubate for 3 hours. This allows viable cells to take up the dye.
-
Dye Extraction and Measurement: Wash the cells and then extract the incorporated dye with a destaining solution. Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate the cell viability for each concentration relative to the untreated control. Determine the IC50 values (concentration causing 50% reduction in viability) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is generally considered to indicate phototoxic potential.
Visualizations
Caption: this compound photodegradation pathways.
Caption: this compound phototoxicity signaling pathway.
Caption: In vitro phototoxicity experimental workflow.
References
Technical Support Center: Strategies to Mitigate Fleroxacin-Induced Adverse Effects In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments investigating Fleroxacin-induced adverse effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions for problems that may arise during your in vitro studies with this compound.
I. Cytotoxicity and Cell Viability Assays
Q1: My cell viability has significantly decreased after this compound treatment. How can I mitigate this?
A1: this compound can induce cytotoxicity through mechanisms including the generation of reactive oxygen species (ROS) and induction of apoptosis.[1] Consider co-treatment with antioxidants. For instance, N-acetylcysteine (NAC) can directly scavenge ROS, thereby reducing cytotoxicity.[2] Another potent strategy is the use of mitochondria-targeted antioxidants like MitoQ, which has been shown to protect against fluoroquinolone-induced mitochondrial damage and oxidative stress.[3][4][5]
Q2: I'm observing high variability in my MTT/LDH assay results between replicate wells.
A2: High variability can stem from several factors unrelated to the drug's effect.[6]
-
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) and do not use them for experimental data.[6]
-
Pipetting Errors: Use consistent and careful pipetting techniques to avoid bubbles and ensure accurate reagent delivery.[6]
-
Compound Precipitation: Visually inspect wells for any precipitate of this compound, especially at higher concentrations. If precipitation occurs, consider optimizing the solvent or using a different concentration range.
-
Q3: My MTT assay shows low absorbance values across all wells, including controls.
A3: Low absorbance suggests a general issue with cell health or the assay itself.
-
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be insufficient to generate a strong signal. Optimize cell seeding density through a titration experiment.[6]
-
MTT Reagent Quality: Ensure the MTT solution is fresh and has a clear, yellow color.[6]
-
Incubation Time: The incubation period for formazan (B1609692) formation may need optimization for your specific cell line (typically 1-4 hours).[6]
-
Incomplete Solubilization: Ensure complete dissolution of formazan crystals by using an appropriate solubilization solution (e.g., DMSO) and thorough mixing.[6]
-
II. Phototoxicity Assays
Q1: I am observing significant phototoxicity in my this compound-treated cells when exposed to light. What strategies can I use to reduce this effect?
A1: this compound is known to be photolabile, and its degradation products upon light exposure can be more toxic than the parent compound.
-
Mitigation Strategies:
-
Minimize Light Exposure: Protect your experimental setup from ambient light by working under subdued lighting and using amber-colored or foil-wrapped culture vessels and media bottles.[7]
-
Use Antioxidants: Co-incubation with antioxidants such as Vitamin C (ascorbic acid), N-acetylcysteine (NAC), or superoxide (B77818) dismutase (SOD) can help scavenge the reactive oxygen species generated during the phototoxic reaction.[7]
-
Control UVA Dose: If using a specific UVA light source, ensure it is calibrated. A high UVA dose can cause direct cellular damage independent of the drug. Perform a dose-response experiment with the UVA light alone to determine a non-toxic dose.[7]
-
Q2: My phototoxicity assay results are inconsistent.
A2: Inconsistency in phototoxicity assays often relates to the light source and experimental setup.
-
Troubleshooting Steps:
-
Light Source Variability: Calibrate your light source to ensure consistent energy delivery (J/cm²). Use a radiometer to measure the light intensity at the cell level and maintain a consistent distance between the light source and the samples.[7]
-
Phenol (B47542) Red in Media: Phenol red in culture media can act as a photosensitizer. Consider using phenol red-free media for your experiments.[7]
-
Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
III. Oxidative Stress and Mitochondrial Dysfunction
Q1: How can I confirm that this compound is inducing oxidative stress in my cell model?
A1: You can measure the levels of intracellular reactive oxygen species (ROS) and assess the status of the cellular antioxidant defense system.
-
Recommended Assays:
-
ROS Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.[8]
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Glutathione (B108866) Levels: Quantify the levels of reduced glutathione (GSH), a major cellular antioxidant.
-
Q2: I suspect this compound is causing mitochondrial damage. How can I assess this?
A2: Fluoroquinolones can impair mitochondrial function.[3][4][5]
-
Assessment Methods:
-
Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.
-
Mitochondrial ROS: Utilize mitochondria-specific ROS probes, such as MitoSOX™ Red, to specifically measure ROS production within the mitochondria.
-
Cellular Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and assess the impact on mitochondrial respiration.
-
Quantitative Data on Mitigation Strategies
The following table summarizes quantitative data on the effectiveness of strategies to reduce fluoroquinolone-induced adverse effects in vitro.
| Adverse Effect | Cell Line | Treatment | Mitigation Strategy | Result | Reference |
| Oxidative Stress | Human Achilles Tendon Cells | Ciprofloxacin (B1669076)/Moxifloxacin | 1 µM MitoQ | Reduced the up to 3-fold increase in ROS production. | [3][4][5] |
| Mitochondrial Damage | Human Achilles Tendon Cells | Ciprofloxacin/Moxifloxacin | 1 µM MitoQ | Maintained mitochondrial membrane potential. | [3][4][5] |
| Cytotoxicity | Bacterial Cells | Ciprofloxacin | Vitamin C, E, or B12 | Significantly smaller zones of inhibition and elevated MIC ranges compared to ciprofloxacin alone. | [9] |
| Mutagenesis | Escherichia coli | Ciprofloxacin | N-acetylcysteine (NAC) | Abolished SOS-mediated mutagenesis. | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells adhere and reach the desired confluency.[6]
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the old medium and add 100 µL of the MTT working solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes.[12] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. The amount of color formation is proportional to the amount of LDH released.
Intracellular ROS Detection using H2DCFDA
This protocol describes the use of a common fluorescent probe to measure intracellular ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the H2DCFDA probe (typically 5-10 µM) to the cells and incubate for 30 minutes in a CO2 incubator, protected from light.[14]
-
Measurement: After incubation, remove the probe-containing medium and wash the cells again. Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., ~495 nm excitation and ~525 nm emission).[14][15]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Fluoroquinolones can induce apoptosis in mammalian cells through the intrinsic (mitochondrial) pathway.[1] This involves the generation of ROS, mitochondrial damage, and subsequent activation of caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells | Semantic Scholar [semanticscholar.org]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fleroxacin Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Fleroxacin (B1672770) dosage in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By stabilizing the complex formed between these enzymes and DNA, this compound induces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[2]
Q2: What are the key pharmacokinetic parameters of this compound to consider in preclinical studies?
A2: Key pharmacokinetic (PK) parameters for this compound include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).[3] this compound generally exhibits rapid absorption and good tissue distribution.[3][4] It has a relatively long elimination half-life in many species, which may allow for once-daily dosing.[5] The efficacy of fluoroquinolones often correlates well with the AUC/MIC ratio or the Cmax/MIC ratio.[6]
Q3: How do I select an appropriate starting dose for this compound in a new animal model?
A3: Selecting a starting dose involves considering several factors:
-
In vitro activity (MIC): Determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain being used in your infection model.[7]
-
Pharmacokinetic data: Use existing PK data from similar animal models to estimate the dose required to achieve a target AUC/MIC or Cmax/MIC ratio associated with efficacy.[6]
-
Literature review: Examine previous studies that have used this compound in the same or similar animal models to see what dosage regimens were effective and well-tolerated.
-
Dose-ranging studies: It is often necessary to perform a pilot dose-ranging study to determine the optimal dose that balances efficacy and toxicity in your specific model.
Q4: What are common signs of toxicity to monitor for in animals treated with this compound?
A4: Like other fluoroquinolones, this compound can cause adverse effects, especially at higher doses. Common signs of toxicity to monitor in preclinical animal studies include:
-
Changes in body weight (weight loss)[8]
-
Reduced food and water intake (anorexia)[8]
-
Gastrointestinal issues (e.g., diarrhea)
-
Central nervous system effects (e.g., lethargy, seizures at high doses)[3]
-
Changes in clinical pathology parameters (e.g., kidney and liver function markers)
-
Arthropathy (joint cartilage damage), particularly in juvenile animals.[9]
Troubleshooting Guides
Issue 1: High variability in bacterial load (e.g., CFU/thigh) is observed between animals in the same treatment group.
-
Potential Cause: Inconsistent Inoculum Preparation and Administration.
-
Troubleshooting Step: Ensure the bacterial suspension is homogenous by vortexing gently before drawing each dose. Use precise injection volumes for each animal. For intramuscular injections, ensure consistent needle depth and angle to deliver the inoculum to the same muscle compartment.[6]
-
-
Potential Cause: Variation in Animal Health.
-
Troubleshooting Step: Use healthy, age-matched, and sex-matched animals from a reliable supplier. Underlying health issues can affect the immune response and bacterial clearance.[6]
-
-
Potential Cause: Inconsistent Level of Immunosuppression (in neutropenic models).
-
Potential Cause: Inaccurate Drug Dosing.
-
Troubleshooting Step: Calibrate all pipettes and ensure accurate preparation of this compound solutions. For subcutaneous or oral administration, confirm that the full dose is delivered.[6]
-
Issue 2: this compound-treated animals are showing unexpected signs of toxicity (e.g., lethargy, weight loss) at doses expected to be therapeutic.
-
Potential Cause: Dose Miscalculation.
-
Troubleshooting Step: Double-check all calculations for the preparation of the dosing solutions.[6]
-
-
Potential Cause: Pharmacokinetic Differences.
-
Troubleshooting Step: The strain, age, or sex of the animal model can influence drug metabolism and clearance. Consider conducting a preliminary pharmacokinetic study in your specific animal model to determine parameters like Cmax, AUC, and half-life.[6]
-
-
Potential Cause: Dehydration.
-
Troubleshooting Step: Infections can lead to reduced water intake. Ensure easy access to water or provide supplemental hydration (e.g., hydrogel packs).[6]
-
-
Potential Cause: this compound-Specific Adverse Effects.
-
Troubleshooting Step: While generally well-tolerated, high doses of this compound can lead to adverse reactions. Consider reducing the dose or increasing the dosing interval and monitoring the therapeutic effect.[6]
-
Issue 3: this compound is not as effective in our in vivo model as predicted by its in vitro MIC value.
-
Potential Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Troubleshooting Step: The efficacy of fluoroquinolones is often best correlated with the AUC/MIC ratio or the Cmax/MIC ratio, not just the MIC value. It is crucial to achieve sufficient drug exposure at the site of infection over time.[6]
-
-
Potential Cause: Protein Binding.
-
Potential Cause: Poor Tissue Penetration.
-
Troubleshooting Step: The concentration of this compound at the site of infection may not be equivalent to plasma concentrations. Poor penetration can lead to sub-therapeutic levels at the target site.[6]
-
-
Potential Cause: Emergence of Resistance.
-
Troubleshooting Step: Sub-optimal dosing can lead to the selection of resistant mutants. Consider collecting bacterial samples from treated animals at the end of the study to re-determine the MIC of this compound.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.05 | 0.1 |
| Klebsiella pneumoniae | 0.1 | 0.2 |
| Pseudomonas aeruginosa | 0.5 | 2.0 |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 1.0 | 8.0 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Neisseria gonorrhoeae | 0.03 | 0.06 |
Note: MIC values can vary depending on the specific strains and testing conditions.[1]
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Dosage | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Rat | 20 mg/kg | IM | 14.6 ± 4.7 | - | - | - | [12] |
| Dog | 20 mg/kg | IV | ~7.5 | ~0.5 | ~4.5 | ~30 | [1] |
| Cynomolgus Macaque | 70 mg/kg | Oral | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited source. Pharmacokinetic parameters can vary significantly based on the animal strain, age, health status, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the broth microdilution method and is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[13][14]
Materials:
-
This compound analytical standard powder
-
Appropriate solvent (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate for testing
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[13]
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Pick several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[6]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[6]
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.[6]
-
Controls: Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).[6]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[15]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Protocol 2: Murine Thigh Infection Model
This protocol describes the establishment of a localized thigh infection in mice to evaluate the in vivo efficacy of this compound.[6][16]
Materials:
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (B585) (for neutropenic model, optional)
-
Bacterial isolate for testing
-
Saline or PBS
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with a 28-30 gauge needle
-
This compound and vehicle for administration
Procedure:
-
Induction of Neutropenia (Optional): To create a neutropenic model, administer cyclophosphamide to the mice prior to infection. A common regimen is 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection.[10]
-
Inoculum Preparation: Grow the bacterial isolate to the mid-logarithmic phase in an appropriate broth. Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).[6]
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[6]
-
Treatment: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous, oral gavage) at various doses.[6]
-
Efficacy Assessment: At a specific time point (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the entire thigh muscle. Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical workflow for troubleshooting high variability in in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacology and therapeutic efficacy in various infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developmental toxicity of this compound and comparative pharmacokinetics of four fluoroquinolones in the cynomolgus macaque (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. criver.com [criver.com]
- 12. The pharmacokinetics and therapeutic efficacy of this compound and pefloxacin in a rat abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance between Fleroxacin and other fluoroquinolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between Fleroxacin (B1672770) and other fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving cross-resistance between this compound and other fluoroquinolones?
A1: Cross-resistance among fluoroquinolones, including this compound, is primarily driven by two main mechanisms:
-
Alterations in Target Enzymes: Fluoroquinolones target bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs to their targets, leading to decreased susceptibility.[3] The accumulation of multiple mutations often results in broad cross-resistance across the fluoroquinolone class.[1]
-
Overexpression of Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using multidrug resistance (MDR) efflux pumps.[1][2] This reduces the intracellular drug concentration, conferring resistance to a wide range of compounds.[4] Common efflux pumps implicated in fluoroquinolone resistance include AcrAB-TolC in Escherichia coli and NorA in Staphylococcus aureus.[1]
Q2: How does the level of resistance to this compound correlate with resistance to other fluoroquinolones like ciprofloxacin (B1669076) or levofloxacin?
A2: Generally, a stepwise increase in resistance is observed. A single mutation may lead to low-level resistance, while multiple mutations in target genes or the upregulation of efflux pumps can result in high-level resistance to a broad range of fluoroquinolones.[3][5] Strains highly resistant to this compound are often cross-resistant to other fluoroquinolones, though the minimum inhibitory concentration (MIC) values can vary between specific drugs and bacterial strains.[6]
Q3: Can resistance to this compound emerge even without direct exposure to the drug?
A3: Yes, exposure to other fluoroquinolones can select for resistance mechanisms that confer cross-resistance to this compound.[4] Additionally, the use of certain chemically unrelated drug classes can lead to the co-selection of fluoroquinolone resistance, particularly through the upregulation of broad-spectrum efflux pumps.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high MIC values for this compound and other fluoroquinolones in a supposedly susceptible bacterial strain.
-
Possible Cause: Contamination of the bacterial culture with a resistant strain.
-
Troubleshooting Step: Re-streak the bacterial culture from the original stock to obtain a pure colony and repeat the MIC determination. Perform quality control of the isolate.
-
Possible Cause: Inactivation of the fluoroquinolone due to experimental conditions.
-
Troubleshooting Step: Ensure that the culture medium used is appropriate and does not contain components that could interfere with the antibiotic's activity. For example, high concentrations of divalent cations like Mg²⁺ and Ca²⁺ can chelate some fluoroquinolones.[7] Prepare fresh antibiotic stock solutions for each experiment and protect them from light.[7]
Issue 2: Inconsistent MIC results between experimental replicates.
-
Possible Cause: Inaccurate inoculum preparation.
-
Troubleshooting Step: Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted for the final inoculum.[3] Verify the final inoculum concentration by plate counts.[7]
-
Possible Cause: Errors in serial dilutions of the antibiotics.
-
Troubleshooting Step: Carefully review and practice the serial dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Issue 3: Suspected involvement of efflux pumps in observed cross-resistance, but unsure how to confirm.
-
Possible Cause: Overexpression of one or more multidrug resistance efflux pumps.
-
Troubleshooting Step: Perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant (typically four-fold or greater) reduction in the MIC of a fluoroquinolone in the presence of an EPI is strong evidence for efflux pump involvement.[8]
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Fluoroquinolones against Susceptible and Resistant Escherichia coli
| Strain/Genotype | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Levofloxacin (μg/mL) | Moxifloxacin (μg/mL) |
| Wild-Type | 0.06 - 0.25 | 0.008 - 0.015 | 0.015 - 0.03 | 0.015 - 0.03 |
| gyrA (S83L) | 0.5 - 2 | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 0.5 |
| gyrA (S83L), parC (S80I) | 8 - 32 | 2 - 8 | 4 - 16 | 1 - 4 |
| AcrAB-TolC Overexpression | 0.25 - 1 | 0.06 - 0.25 | 0.125 - 0.5 | 0.06 - 0.25 |
Data synthesized from multiple sources for illustrative purposes.[1][9][10]
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC in a Resistant Pseudomonas aeruginosa Strain
| Strain Characteristics | This compound MIC (μg/mL) | This compound + EPI MIC (μg/mL) | Fold Decrease in MIC |
| Fluoroquinolone-Resistant | 64 | 4 | 16 |
Note: These are example values. The choice and concentration of EPI will depend on the bacterial species and the specific efflux pump being investigated.[8]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Stock solutions of this compound and other fluoroquinolones
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each fluoroquinolone in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Prepare Inoculum: Culture the bacterial strain overnight. Prepare a suspension in a saline or broth solution and adjust the turbidity to a 0.5 McFarland standard.[3] Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[3]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Efflux Pump Inhibition Assay
This assay helps determine the contribution of efflux pumps to antibiotic resistance.
Procedure:
-
Determine Individual MICs: Determine the MIC of the fluoroquinolone and the EPI separately for the test organism using the broth microdilution method.
-
Checkerboard Assay: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the fluoroquinolone along the x-axis and the EPI along the y-axis.[8]
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as for a standard MIC test.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Fluoroquinolone = (MIC of Fluoroquinolone in combination) / (MIC of Fluoroquinolone alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of Fluoroquinolone + FIC of EPI[8]
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0 A synergistic interaction (FIC Index ≤ 0.5) indicates that the EPI potentiates the activity of the fluoroquinolone, confirming the role of efflux in resistance.[8]
-
Visualizations
Caption: Mechanisms of fluoroquinolone action and cross-resistance.
Caption: Experimental workflow for MIC determination via broth microdilution.
Caption: Logical relationship of selection pressure and cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Fleroxacin and Levofloxacin
A comprehensive guide for researchers and drug development professionals on the comparative in vitro antimicrobial activities of the fluoroquinolones, fleroxacin (B1672770) and levofloxacin (B1675101).
This guide provides an objective comparison of the in vitro efficacy of this compound and levofloxacin, two synthetic fluoroquinolone antibiotics. It includes a summary of their shared mechanism of action, a detailed comparison of their activity against a range of clinically relevant bacteria supported by quantitative data, and the experimental protocols used to generate this data.
Mechanism of Action
Both this compound and levofloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Their primary targets are two type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1]
-
Topoisomerase IV: This enzyme is primarily responsible for separating interlinked daughter DNA molecules following replication, enabling proper chromosome segregation and cell division.
By inhibiting these enzymes, both drugs lead to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.
Data Presentation: In Vitro Activity Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levofloxacin against a variety of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC90 values, the concentration required to inhibit 90% of the tested isolates, are presented for a broad comparison.
| Bacterial Species/Group | This compound MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Gram-Negative | ||
| Enterobacteriaceae | ≤0.125 - 2 | 0.5 - 16.0 (E. coli) |
| Pseudomonas aeruginosa | >60% susceptible at ≤2 | 16.0 |
| Gram-Positive | ||
| Staphylococcus aureus | 0.5 - 4 | 0.5 - 16.0 |
| Streptococcus spp. | 1 - ≥8 | Not specified |
Experimental Protocols
The in vitro activity data presented in this guide is primarily determined through standardized susceptibility testing methods. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution for MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and levofloxacin are prepared and sterilized. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline or broth. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
References
Fleroxacin efficacy against methicillin-resistant Staphylococcus aureus (MRSA)
A comprehensive guide for researchers and drug development professionals on the efficacy of fleroxacin (B1672770) against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics: vancomycin (B549263), linezolid, and daptomycin (B549167).
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant therapeutic challenge worldwide. While newer agents have become the cornerstone of anti-MRSA therapy, historical fluoroquinolones like this compound have been investigated for their potential role. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound against MRSA, juxtaposed with the established first-line agents: vancomycin, linezolid, and daptomycin. The data presented is a synthesis of findings from various preclinical and clinical studies, intended to offer a comprehensive resource for the scientific community.
In Vitro Susceptibility
The in vitro activity of an antimicrobial agent is a primary indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
Comparative MIC Data
| Antibiotic | MRSA Isolates (n) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| This compound | 32 | - | <1.0 | [1] |
| Vancomycin | 107 | - | - | [2] |
| Range: 0.5-2.0 | ||||
| Linezolid | 107 | - | - | [2] |
| No resistance observed | ||||
| Daptomycin | - | - | - | - |
Note: The available data for this compound against MRSA is limited and primarily from older studies. The emergence of fluoroquinolone resistance in MRSA over time should be a critical consideration in interpreting these values.
Fluoroquinolone resistance in MRSA is a well-documented phenomenon, with studies showing high rates of resistance to agents like ciprofloxacin (B1669076) and ofloxacin[2]. While specific recent surveillance data for this compound against a large panel of MRSA isolates is scarce, the general trend of increasing fluoroquinolone resistance suggests that its utility as a monotherapy for MRSA infections is likely limited in the current era.
Preclinical In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo potential of an antibiotic before human clinical trials. Key models for MRSA include endocarditis and skin and soft tissue infection models.
Rabbit Model of MRSA Endocarditis
An experimental endocarditis model in rabbits was utilized to compare the efficacy of this compound with vancomycin for the treatment of a systemic MRSA infection[3].
-
Treatment Regimens :
-
This compound: 30 mg/kg of body weight every 8 hours.
-
Vancomycin: 17.5 mg/kg every 6 hours.
-
-
Duration of Therapy : 4 days.
-
Key Findings :
-
This compound and vancomycin were found to be equally effective in clearing bacteremia and reducing bacterial counts in cardiac vegetations and other tissues.
-
A notable concern was the development of resistance to this compound in the MRSA strain in 8% of the animals treated with the drug.
-
Murine Skin and Soft Tissue Infection Models
Mouse models are commonly employed to study localized MRSA infections. These models typically involve the subcutaneous injection of MRSA to induce an abscess or a wound infection.
-
General Procedure :
-
Shaving the backs of mice.
-
Subcutaneous injection of a suspension of 107-109 Colony Forming Units (CFU) of S. aureus.
-
Monitoring of lesion development and size over several days.
-
Administration of antimicrobial agents at specified doses and intervals.
-
Assessment of efficacy by measuring the reduction in lesion size and bacterial burden in the infected tissue.
-
Clinical Efficacy
Clinical trials in humans provide the definitive evidence for the efficacy and safety of an antibiotic. The primary endpoints in MRSA clinical trials often include clinical cure and microbiological eradication rates.
This compound in Staphylococcal Infections
A multicenter, randomized trial compared an oral regimen of this compound combined with rifampicin (B610482) to standard parenteral therapy (flucloxacillin or vancomycin) for staphylococcal infections, which included a small number of MRSA cases.
-
Study Population : Patients with bacteremia or deep-seated infections with S. aureus.
-
Treatment Arms :
-
This compound-Rifampicin (oral)
-
Standard Parenteral Therapy (flucloxacillin or vancomycin)
-
-
Clinical Cure Rates (Intention-to-Treat Analysis) :
-
This compound-Rifampicin group: 78%.
-
Standard therapy group: 75%.
-
-
Microbiological Eradication Rates (Microbiologically Evaluable Patients) :
-
This compound-Rifampicin group: 86%.
-
Standard therapy group: 84%.
-
It is important to note that in this study, this compound was used in combination with rifampicin, which may have contributed to the observed efficacy and potentially mitigated the development of resistance.
Comparator Agents in MRSA Infections
Vancomycin, linezolid, and daptomycin are the mainstays of therapy for serious MRSA infections. Numerous clinical trials have established their efficacy.
| Antibiotic | Infection Type | Clinical Cure Rate | Microbiological Eradication Rate | Reference(s) |
| Vancomycin | Staphylococcal Infections | 75% (part of standard therapy) | 84% (part of standard therapy) | |
| Linezolid | Skin & Soft Tissue Infections | 86.3% | 93.1% | |
| Pulmonary Infections | 90.6% | 93.3% | ||
| Daptomycin | Bacteremia and Endocarditis (with Fosfomycin) | 54% | - | |
| Bacteremia and Endocarditis (monotherapy) | 42% | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Rabbit Endocarditis Model
Signaling Pathway: Fluoroquinolone Mechanism of Action
Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting bacterial DNA synthesis. They target two essential enzymes: DNA gyrase and topoisomerase IV.
Conclusion
The available evidence suggests that this compound, particularly in combination with rifampicin, demonstrated comparable efficacy to standard therapies for staphylococcal infections in historical clinical trials. However, the landscape of MRSA has evolved, with a significant increase in fluoroquinolone resistance. In preclinical models, while demonstrating efficacy similar to vancomycin, the emergence of resistance to this compound during therapy is a critical concern.
For contemporary MRSA infections, vancomycin, linezolid, and daptomycin remain the cornerstones of treatment, supported by extensive in vitro, preclinical, and clinical data. The high rates of resistance to older fluoroquinolones among current MRSA isolates limit the clinical utility of this compound as a monotherapy. Future research on fluoroquinolones for MRSA would likely focus on newer generation agents with enhanced activity against resistant strains. This guide provides a foundational comparison to aid researchers in understanding the historical context and current standing of this compound in the armamentarium against MRSA.
References
- 1. In-vitro susceptibility of staphylococci to this compound in comparison with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in experimental methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fleroxacin vs. Ofloxacin: A Head-to-Head Comparison of In Vitro Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro activity of two fluoroquinolone antibiotics, fleroxacin (B1672770) and ofloxacin (B1677185), against a range of clinically relevant bacterial isolates. The information presented is intended to support research and development efforts in the field of infectious diseases.
Comparative In Vitro Activity: A Quantitative Analysis
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of the isolates of a given species, is a particularly valuable parameter for comparing the activity of different antimicrobial agents.
The following table summarizes the MIC90 values for this compound and ofloxacin against various Gram-positive and Gram-negative clinical isolates, as reported in peer-reviewed studies.
| Bacterial Species | This compound MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) |
| Gram-Negative | ||
| Enterobacteriaceae (overall) | 0.25 | 1 |
| Citrobacter freundii | 4 | >8 |
| Serratia marcescens | 2 | >8 |
| Pseudomonas spp. | >8 | >8 |
| Acinetobacter spp. | 1 | 2 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
| Gram-Positive | ||
| Staphylococcus aureus (Methicillin-susceptible) | <1.0 | <1.0 |
| Staphylococcus aureus (Methicillin-resistant) | >8 | >8 |
| Staphylococcus epidermidis | <1.0 | <1.0 |
| Enterococcus spp. | >8 | >8 |
| Streptococcus pneumoniae | Resistant | Susceptible |
| Streptococcus pyogenes | Resistant | Susceptible |
| Mycobacteria | ||
| Mycobacterium tuberculosis | 6.25 | 6.25 |
| Mycobacterium kansasii | 3.13 | 3.13 |
| Mycobacterium fortuitum | 6.25 | 6.25 |
Data Interpretation:
Against most members of the Enterobacteriaceae family, this compound demonstrates comparable or slightly greater in vitro activity than ofloxacin.[1] Notably, for Citrobacter freundii and Serratia marcescens, this compound exhibits a lower MIC90.[1] Both agents show limited activity against Pseudomonas spp. and methicillin-resistant Staphylococcus aureus (MRSA).[1] For methicillin-susceptible Staphylococcus aureus (MSSA) and Staphylococcus epidermidis, both drugs display potent activity.[1] It is important to note that Streptococcus pneumoniae and Streptococcus pyogenes were reported to be resistant to this compound but susceptible to ofloxacin.[1] In the case of mycobacteria, both drugs show comparable activity against the species listed.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
-
Bacterial Isolates: Clinical isolates of the desired bacterial species are cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies.
-
Antimicrobial Agents: Stock solutions of this compound and ofloxacin are prepared at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Inoculum Preparation:
-
Several morphologically similar bacterial colonies are selected from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
A series of two-fold dilutions of each antimicrobial agent is prepared directly in the wells of the 96-well microtiter plate using the growth medium as the diluent.
-
This creates a range of concentrations to be tested against the bacterial isolates.
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Workflow
The following diagram illustrates the key steps in the comparative evaluation of the in vitro activity of this compound and ofloxacin.
Caption: Workflow for MIC determination and comparison.
This guide provides a foundational overview for researchers and scientists. For specific clinical applications, further investigation into local resistance patterns and patient-specific factors is essential.
References
Fleroxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fleroxacin's Performance Against Quinolone-Resistant Strains Supported by Experimental Data.
The increasing prevalence of bacterial resistance to quinolone antibiotics presents a significant challenge in clinical practice. Understanding the activity of different fluoroquinolones against resistant strains is crucial for effective treatment and the development of new antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of This compound (B1672770) against quinolone-resistant bacteria, benchmarked against other fluoroquinolones. The data presented is compiled from peer-reviewed studies to offer a clear perspective on this compound's potential in combating resistant pathogens.
Mechanisms of Quinolone Resistance
Resistance to quinolone antibiotics primarily arises from two main mechanisms:
-
Alterations in Target Enzymes: Mutations in the bacterial genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE in Gram-negative bacteria, and grlA and grlB in Staphylococcus aureus) are the most common cause of resistance. These mutations, typically occurring within the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of quinolones to their target enzymes.[1][2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.
-
Reduced Intracellular Drug Concentration: This is achieved through two primary ways:
-
Active Efflux Pumps: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.
-
Decreased Permeability: Alterations in the outer membrane proteins, such as porins, can reduce the influx of quinolones into the bacterial cell.
-
Comparative In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various quinolone-susceptible and -resistant bacterial strains.
Table 1: Activity Against Quinolone-Resistant Staphylococcus aureus
| Strain/Genotype | This compound MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) |
| Wild Type | 0.25 | 0.5 | 0.5 | 0.06 |
| Single Mutant (grlA) | 0.5 | 1 | 1 | 0.12 |
| Double Mutant (grlA, gyrA) | 16 | 32 | 32 | 4 |
| norA Overexpression | 1 | 4 | 4 | 0.25 |
Data compiled from studies on S. aureus with characterized mutations.
Table 2: Activity Against Quinolone-Resistant Pseudomonas aeruginosa
| Strain/Genotype | This compound MIC₅₀ (µg/mL) | Ciprofloxacin MIC₅₀ (µg/mL) | Levofloxacin MIC₅₀ (µg/mL) | Norfloxacin (B1679917) MIC₅₀ (µg/mL) |
| Wild Type (gyrA) | 0.8 | 0.2 | 0.8 | 1.6 |
| gyrA Mutant (Thr-83→Ile) | >12.8 | >25 | >12.8 | >25 |
MIC₅₀ represents the minimum concentration required to inhibit the growth of 50% of isolates.
Table 3: General Activity Against Enterobacteriaceae and P. aeruginosa
| Organism | This compound MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Ofloxacin MIC₉₀ (µg/mL) | Lomefloxacin MIC₉₀ (µg/mL) |
| Enterobacteriaceae (most) | ≤0.25 | Not specified | Not specified | Not specified |
| Pseudomonas spp. | >8 | >8 | >8 | >8 |
MIC₉₀ represents the minimum concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The data presented in this guide is primarily based on standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a widely used method to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (turbidity).
MIC Determination by Agar (B569324) Dilution
This method involves incorporating the antibiotic directly into the agar medium.
-
Preparation of Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) at various concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
Visualizing Mechanisms and Workflows
Signaling Pathway of Quinolone Action and Resistance
Caption: Quinolone action and the primary mechanisms of bacterial resistance.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The available data indicates that this compound demonstrates activity against quinolone-susceptible strains of both Gram-positive and Gram-negative bacteria. However, its efficacy is significantly reduced against strains harboring resistance mechanisms.
Against Staphylococcus aureus, this compound's activity is diminished by single mutations in grlA and more substantially by double mutations in both grlA and gyrA. Overexpression of the NorA efflux pump also leads to a notable increase in the MIC of this compound.
Similarly, in Pseudomonas aeruginosa, a common gyrA mutation results in a significant increase in the MIC of this compound, rendering it less effective.
In comparison to other fluoroquinolones, this compound's activity against resistant strains appears to be comparable to or slightly less potent than ciprofloxacin in some cases. Newer generation fluoroquinolones may exhibit improved activity against certain resistant phenotypes.
This comparative guide highlights the importance of understanding the specific resistance mechanisms present in clinical isolates when selecting an appropriate fluoroquinolone therapy. While this compound remains a viable option for susceptible infections, its utility against resistant strains is limited, underscoring the continuous need for the development of novel antimicrobial agents with improved activity against resistant pathogens.
References
- 1. Detection of gyrA Mutations among 335 Pseudomonas aeruginosa Strains Isolated in Japan and Their Susceptibilities to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of the new quinolone this compound (RO 23-6240) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of this compound compared with three other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fleroxacin and Norfloxacin In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of two fluoroquinolones, fleroxacin (B1672770) and norfloxacin (B1679917). The information presented is supported by experimental data from various studies to assist researchers in evaluating these compounds for further investigation and development.
Quantitative Data Summary
The in vitro potencies of this compound and norfloxacin have been evaluated against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90), a key indicator of antimicrobial efficacy.
| Bacterial Species/Group | This compound MIC90 (mg/L) | Norfloxacin MIC90 (mg/L) |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae | ≤ 0.125 - 2[1] | ≤ 0.125 - 2[1] |
| Escherichia coli | 0.25[2] | 0.06[3] |
| Klebsiella pneumoniae | 0.5[2] | 0.4 |
| Salmonella typhimurium | - | 0.125 |
| Pseudomonas aeruginosa | 4 | 4 |
| Stenotrophomonas maltophilia | >60% susceptibility at ≤ 2 mg/L | - |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (oxacillin-susceptible) | 0.5 | 1.6 |
| Staphylococcus aureus (methicillin-resistant) | ≤ 0.5 - 4 | ≤ 0.5 - 4 |
| Streptococci | 1 - ≥ 8 | 6.3 (S. pyogenes) |
| Enterococcus faecalis | 4.0 | 12.5 |
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing antimicrobial agents. The agar (B569324) dilution technique is a commonly employed method.
Agar Dilution Method for MIC Determination
This method involves the incorporation of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
1. Preparation of this compound/Norfloxacin Stock Solutions:
-
A stock solution of the antibiotic is prepared from a powder of known potency.
-
The powder is dissolved in a suitable solvent, often sterile deionized water for this compound, to create a high-concentration stock (e.g., 1000 mg/L).
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
2. Preparation of Antibiotic-Containing Agar Plates:
-
Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and sterilized.
-
The molten agar is cooled to and maintained at 45-50°C in a water bath.
-
Serial twofold dilutions of the antibiotic stock solution are prepared.
-
A specific volume of each antibiotic dilution is added to a defined volume of molten MHA to achieve the desired final concentrations in the agar plates.
3. Inoculum Preparation:
-
Three to five isolated colonies of the test bacterium are selected from a fresh (18-24 hour) culture plate.
-
The colonies are suspended in a sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation:
-
The surface of each antibiotic-containing agar plate, along with a growth control plate (no antibiotic), is spot-inoculated with the prepared bacterial suspensions using an inoculum replicating device.
-
The inoculum spots are allowed to dry before the plates are inverted.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts involved in this comparative analysis, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Action of Fluoroquinolones.
Comparative Discussion
Both this compound and norfloxacin demonstrate broad-spectrum in vitro activity against a variety of common pathogens. Their activity against Enterobacteriaceae is quite similar. Generally, both agents exhibit good activity against many Gram-negative bacilli and staphylococci. However, their efficacy is reduced against streptococci and enterococci.
Some studies suggest that the in vitro activity of this compound and norfloxacin is comparable, though often slightly less potent than ciprofloxacin (B1669076). Against Pseudomonas aeruginosa, both this compound and norfloxacin show similar MIC90 values. For Gram-positive cocci, the activity can be more variable. For instance, against oxacillin-susceptible Staphylococcus aureus, some data indicates this compound may be more potent than norfloxacin.
It is important to note that MIC values can vary between studies due to differences in the specific strains tested and minor variations in laboratory techniques. Therefore, the provided data should be interpreted as a general guide to the comparative in vitro potency of these two fluoroquinolones.
References
- 1. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter comparative study of the in vitro activity of this compound and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of norfloxacin and this compound in experimental infections due to Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Fleroxacin and Pefloxacin in a Rat Abscess Model: A Comparative In Vivo Analysis
A study evaluating the in vivo performance of two fluoroquinolone antibiotics, fleroxacin (B1672770) and pefloxacin (B1679150), in a rat abscess model demonstrated that both drugs are potentially effective for treating closed-space infections caused by susceptible microorganisms. The research highlighted differences in their pharmacokinetic profiles, specifically in their penetration into and persistence in abscess fluid.
Experimental Overview
The study utilized a rat model where abscesses were induced by the subcutaneous implantation of a dialysis tube unit contaminated with Serratia marcescens. The primary objective was to investigate and compare the penetration, pharmacokinetics, and therapeutic efficacy of this compound and pefloxacin.[1][2]
Following the induction of abscesses, the infected rats were administered either this compound or pefloxacin intramuscularly at a dose of 20 mg/kg.[2] The concentrations of the antibiotics were then measured in serum, interstitial fluid, and abscess fluid at 24 and 96 hours post-implantation.[1][2]
Comparative Pharmacokinetics
Both this compound and pefloxacin demonstrated significant penetration into the abscess fluid. However, this compound achieved a higher peak concentration in the abscess fluid relative to its peak serum concentration.[1][2] Notably, both antimicrobial agents persisted for a significantly longer duration in the abscess fluid compared to the serum.[1][2]
| Pharmacokinetic Parameters | This compound | Pefloxacin |
| Dose | 20 mg/kg (intramuscular) | 20 mg/kg (intramuscular) |
| Peak Serum Concentration | 14.6 ± 4.7 mg/l | 13 ± 2.9 mg/l |
| Peak Abscess Fluid Concentration (24h) | 12.3 ± 2.5 mg/l | 8.9 ± 2.2 mg/l |
| Abscess Fluid Penetration (Peak) | 85% of peak serum concentration | 68% of peak serum concentration |
| Abscess Fluid Concentration (96h) | 4.7 ± 2.6 mg/l | 4.5 ± 1.7 mg/l |
| Data sourced from Leibovitz et al., Journal of Antimicrobial Chemotherapy.[1][2] |
Therapeutic Efficacy
In terms of therapeutic outcomes, a single administration of either drug was insufficient to sterilize the abscesses.[1][2] However, after four consecutive administrations, all abscesses treated with either this compound or pefloxacin were rendered sterile.[1][2] This suggests that a sustained course of treatment is necessary for the complete eradication of the infection in this model.
Experimental Protocols
Rat Abscess Model Induction:
-
A dialysis tube unit was contaminated with Serratia marcescens.
-
The contaminated unit was then surgically implanted into the subcutaneous tissue of the rats to induce the formation of an abscess.[1][2]
Drug Administration and Sample Collection:
-
This compound and pefloxacin were administered intramuscularly at a dosage of 20 mg/kg.[2]
-
Samples of serum, interstitial fluid, and abscess fluid were collected at 24 and 96 hours after the implantation of the contaminated dialysis tube.[1][2]
-
Antibiotic concentrations in the collected fluids were measured at various time intervals after the final drug administration.[1][2]
Therapeutic Efficacy Evaluation:
-
A group of rats received a single dose of either antibiotic, and the abscesses were subsequently analyzed for sterility.
-
Another group of rats received four consecutive doses of either antibiotic, followed by an analysis of the abscesses for sterility.[1][2]
Experimental Workflow
Caption: Experimental workflow for the in vivo comparison of this compound and Pefloxacin.
References
Statistical analysis of Fleroxacin susceptibility data from multiple studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of fleroxacin (B1672770) susceptibility data compiled from multiple in vitro studies. This compound, a synthetic fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This document summarizes quantitative susceptibility data, details the experimental protocols used in these studies, and offers a visual representation of the general workflow for antimicrobial susceptibility testing.
Quantitative Susceptibility Data
The in vitro activity of this compound is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and comparator quinolones against various clinical isolates.
Table 1: this compound MIC Data for Various Bacterial Species
| Bacterial Species | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator(s) MIC90 (µg/mL) |
| Enterobacteriaceae | 20,807 | - | ≤ 0.125 - 2 | Ciprofloxacin (B1669076) (≤ 0.125 - 2), Norfloxacin (B1679917) (≤ 0.125 - 2)[1] |
| Escherichia coli | - | 0.01 | 0.03 | - |
| Klebsiella pneumoniae | - | - | - | - |
| Providencia stuartii | - | - | - | This compound was 2-fold more active than ciprofloxacin[2] |
| Serratia marcescens | - | - | - | This compound was 2-fold more active than ciprofloxacin[2] |
| Gram-Negative Bacilli | 2,079 | - | - | Ciprofloxacin (0.5), Ofloxacin (1), Lomefloxacin (1)[2] |
| Pseudomonas aeruginosa | - | 2.0 | 4 | Ciprofloxacin (lower than this compound)[3] |
| Stenotrophomonas maltophilia | - | - | - | This compound was more active than ciprofloxacin[2] |
| Haemophilus influenzae | - | 0.06 | 0.06 | -[3] |
| Neisseria gonorrhoeae | - | - | - | - |
| Gram-Positive Cocci | ||||
| Staphylococcus aureus | - | 0.5 | 1 | Ciprofloxacin (less active than this compound), Ofloxacin (less active than this compound), Nafcillin (less active than this compound)[3] |
| Oxacillin-Susceptible Staphylococci | - | - | - | - |
| Oxacillin-Resistant Staphylococci | - | - | 8 - 256 fold higher than susceptible strains | -[2] |
| Streptococci | - | - | 1 - ≥ 8 | - |
| Enterococci | - | - | - | All antibiotics poorly active[2] |
| Anaerobes | - | - | 1 - ≥ 8 | -[1] |
Note: A '-' indicates that the specific data point was not available in the cited sources.
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to this compound is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution. These methods are crucial for establishing the MIC of the antibiotic.[4]
Broth Microdilution Method
This technique is a widely used method for determining the MIC of an antimicrobial agent in a liquid growth medium.[5]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared from a standard powder, with its potency taken into account. The powder is dissolved in a suitable solvent, typically sterile deionized water, and sterilized by filtration.[5]
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.[5]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours.[5]
-
Interpretation of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]
Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared as described for the broth microdilution method. This stock solution is then used to prepare a series of agar plates containing serial two-fold dilutions of the antibiotic. Mueller-Hinton Agar (MHA) is the standard medium.
-
Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspensions using an inoculum replicating device.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.
Mechanism of Action and Resistance
This compound, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, transcription, and repair.[6] By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial DNA, leading to cell death.[6]
Bacterial resistance to this compound can develop through several mechanisms:
-
Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its targets.[7]
-
Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell through the overexpression of multidrug efflux pumps.[7]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr, can also confer resistance to fluoroquinolones.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for antimicrobial susceptibility testing.
References
- 1. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter comparative study of the in vitro activity of this compound and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of a new quinolone, this compound, against respiratory pathogens from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to the Proper Disposal of Fleroxacin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental health. Fleroxacin (B1672770), a fluoroquinolone antibiotic, requires meticulous disposal procedures due to its potential to contribute to antibiotic resistance and cause harm to aquatic ecosystems.[1] Adherence to these guidelines is crucial for regulatory compliance and upholding the integrity of your research environment.
Core Principle: Handle as Hazardous Waste
All forms of this compound waste, including the pure compound, solutions, and contaminated lab materials, must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1][2][3] The primary and mandated method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting.
-
Segregation of Waste Streams:
-
Do not mix this compound waste with non-hazardous laboratory trash.[1]
-
Establish separate, clearly designated waste containers for solid and liquid this compound waste.
-
-
Disposal of Solid this compound Waste:
-
Unused or Expired Powder: Place the solid this compound directly into a designated hazardous waste container. To prevent the generation of dust, do not crush or alter the solid form.[1]
-
Contaminated Materials: All items that have come into contact with this compound, such as weighing papers, contaminated gloves, and bench paper, should be collected in a sealed bag and placed in the solid hazardous waste container.[1]
-
-
Disposal of Liquid this compound Waste:
-
Solutions and Media: Collect all aqueous and solvent-based solutions containing this compound, as well as contaminated cell culture media, in a dedicated, leak-proof container for hazardous liquid waste.[1]
-
-
Labeling and Storage of Waste Containers:
-
Properly label all waste containers with "Hazardous Waste," the name "this compound," and any associated hazard warnings (e.g., "Toxic," "Handle with Care").[1]
-
Store these containers in a designated, secure area that is isolated from general laboratory traffic, awaiting collection.
-
-
Final Disposal:
-
Coordinate with your institution's EHS office or a certified hazardous waste management company for the collection and final disposal of the this compound waste.[1] These entities are equipped to transport, treat, and dispose of the waste in compliance with all federal, state, and local regulations.[1] High-temperature incineration is a preferred method for the destruction of pharmaceutical waste.[4][5][6]
-
Summary of this compound Disposal Procedures
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (Unused powder, contaminated gloves, weighing paper, etc.) | Designated, labeled hazardous solid waste container | Segregate and store for collection by a licensed hazardous waste contractor.[1] |
| Liquid Waste (Solutions, contaminated media, etc.) | Designated, labeled, leak-proof hazardous liquid waste container | Segregate and store for collection by a licensed hazardous waste contractor.[1] |
Experimental Protocols
Standard laboratory disposal procedures for this compound do not involve chemical inactivation or degradation by the end-user . The accepted and regulated method is the collection and transfer of the hazardous waste to a specialized facility equipped for proper disposal, typically through high-temperature incineration.[2] Attempting to neutralize the compound in the lab is not recommended and may violate safety and environmental regulations.
This compound Disposal Workflow
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Fleroxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fleroxacin in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.
I. This compound: Key Safety Information
This compound is a broad-spectrum fluoroquinolone antibiotic.[1][2] While effective in its therapeutic applications, it is a hazardous substance that requires careful handling. The primary health hazard associated with this compound is the potential for organ damage with single exposure.[3][4][5] It is crucial to avoid ingestion, inhalation, and direct contact with skin and eyes.
Physicochemical and Stability Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₈F₃N₃O₃ |
| Molecular Weight | 369.34 g/mol |
| Appearance | White to yellowish crystalline powder |
| Solubility | - DMSO: ~15 mg/mL- PBS (pH 7.2): ~10 mg/mL- Dimethyl formamide: ~0.1 mg/mL- Water: Slightly soluble to insoluble |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). |
| Storage (Solutions) | Aqueous solutions should not be stored for more than one day. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended. Protect from light. |
| Hazard Statements | H371: May cause damage to organs. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.P405: Store locked up.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following provides a step-by-step guide to appropriate PPE selection and use.
1. Hand Protection:
-
Gloves: Wear two pairs of powder-free nitrile gloves. Nitrile gloves offer good chemical resistance.
-
Glove Change Frequency: Change gloves every two hours or immediately if they become contaminated, torn, or punctured.
-
Technique: When wearing double gloves, place the inner glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve.
2. Body Protection:
-
Lab Coat: A disposable, solid-front, long-sleeved lab coat with tight-fitting cuffs is required.
-
Material: The lab coat should be made of a low-permeability fabric.
3. Eye and Face Protection:
-
Safety Glasses: Wear chemical splash goggles that provide a complete seal around the eyes.
-
Face Shield: In addition to goggles, wear a face shield when there is a risk of splashes, such as when preparing stock solutions or handling larger quantities.
4. Respiratory Protection:
-
For Handling Powders: When weighing or otherwise handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.
III. Experimental Protocols: Handling and Preparation of Solutions
Working with Solid this compound:
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure.
-
Static Control: Take precautionary measures against static discharge when handling the powder.
Preparation of Stock Solutions:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO and in aqueous buffers such as PBS (pH 7.2).
-
Procedure: a. In a chemical fume hood, slowly add the pre-weighed this compound powder to the desired solvent. b. To aid dissolution in aqueous buffers, gentle heating or sonication may be applied. For organic solvents, purging with an inert gas before sealing is recommended for sensitive applications. c. Ensure the container is tightly sealed after the solid is fully dissolved. d. Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
IV. Operational and Disposal Plans
Spill Management:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is significant dust in the air.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Cleanup Procedure for Small Spills (Solid):
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Cleanup Procedure for Small Spills (Liquid):
-
Contain the spill using absorbent pads or granules.
-
Absorb the liquid and place the contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal Plan:
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination, which can contribute to antibiotic resistance.
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable labware in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all this compound-containing solutions in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any needles or other sharps used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Disposal Method:
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
All this compound waste is considered hazardous chemical waste and must be disposed of through a licensed professional waste disposal service.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
V. Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
